Ligustroflavone
説明
an apigenin triglycoside from the leaves of Ligustrum vulgare; structure in first source
特性
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O18/c1-11-22(37)25(40)28(43)31(46-11)45-10-20-24(39)27(42)30(51-32-29(44)26(41)23(38)12(2)47-32)33(50-20)48-15-7-16(35)21-17(36)9-18(49-19(21)8-15)13-3-5-14(34)6-4-13/h3-9,11-12,20,22-35,37-44H,10H2,1-2H3/t11-,12-,20+,22-,23-,24+,25+,26+,27-,28+,29+,30+,31+,32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULBHTHMVOCGOE-ZBCCAYPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260413-62-5 | |
| Record name | Nuezhenoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260413625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Methodological & Application
Application Notes and Protocols: Preparation of Ligustroflavone Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of Ligustroflavone stock solutions for use in various biological experiments. This compound, also known as Nuezhenoside, is a flavonoid compound with known biological activities, including the activation of AMPK and inhibition of the RIPK1/RIPK3/MLKL pathway[1][2].
Physicochemical Properties and Solubility Data
Accurate preparation of stock solutions begins with understanding the fundamental properties of the compound. This compound is a white to yellowish powder[1][3]. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source |
| Synonyms | Nuezhenoside | |
| CAS Number | 260413-62-5 | [1] |
| Molecular Formula | C₃₃H₄₀O₁₈ | |
| Molecular Weight | 724.67 g/mol | [1] |
| Appearance | White-yellowish powder | [1][3] |
| Solubility | DMSO: 250 mg/mL (344.99 mM) | [1][3][4] |
| Storage (Solid) | Desiccate at -20°C | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) | [2] |
Experimental Protocols
2.1. Materials and Equipment
-
This compound powder (CAS: 260413-62-5)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Ultrasonic water bath
2.2. Protocol for Preparing a 100 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution, which can be further diluted to create working solutions.
Calculations: To prepare 1 mL of a 100 mM stock solution, the required mass of this compound is calculated as follows: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass (mg) = 100 mmol/L × 0.001 L × 724.67 g/mol × 1000 mg/g = 72.47 mg
Procedure:
-
Weighing: Accurately weigh 72.47 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes. Due to the high concentration, complete dissolution may require sonication. Place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear and free of visible particulates[1][3]. If precipitation occurs, gentle warming (e.g., 37°C) combined with sonication can aid dissolution[2].
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials[2].
-
Storage: Store the aliquots protected from light. For long-term storage, keep at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is suitable[2].
2.3. Preparation of Working Solutions
The high-concentration stock solution must be diluted to the final concentration required for the specific experiment (e.g., 25 µM for cell-based assays)[2].
Procedure:
-
Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Perform serial dilutions using the appropriate cell culture medium or assay buffer to achieve the desired final concentration.
-
Important: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells or experimental system, typically below 0.1% (v/v). Always include a vehicle control (medium or buffer with the same final DMSO concentration) in your experimental design.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for solution preparation and the primary signaling pathway influenced by this compound.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Key signaling pathways modulated by this compound.[1][2][5]
References
Application Notes & Protocols: Investigating the Inhibitory Effect of Ligustroflavone on the RIPK1/RIPK3/MLKL Necroptosis Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction: Necroptosis is a form of regulated, caspase-independent cell death that is increasingly recognized for its role in various pathologies, including inflammatory diseases, neurodegeneration, and ischemic injury.[1][2][3] The core signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-like protein (MLKL).[3][4] Upon stimulation, typically by factors like Tumor Necrosis Factor-alpha (TNF-α) in the absence of caspase-8 activity, RIPK1 and RIPK3 form a complex called the necrosome.[5][6] This leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL.[7][8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[2][8]
Ligustroflavone, a flavonoid compound extracted from Ligustrum lucidum, has demonstrated protective effects in various disease models, including ischemic stroke, by inhibiting the RIPK1/RIPK3/MLKL pathway.[9][10][11] Studies indicate that this compound can reduce the expression of key necroptosis-associated proteins and block the critical interactions within the necrosome.[9][12] These application notes provide a detailed framework and experimental protocols for researchers to systematically investigate and characterize the effects of this compound on this pathway.
Visualizing the Necroptosis Pathway and this compound's Action
Data Presentation: Summary of this compound Effects
The following tables summarize quantitative data from existing literature and provide a template for presenting new experimental results.
Table 1: Summary of Reported this compound Activity
| Model System | This compound Concentration/Dose | Key Findings | Reference |
|---|---|---|---|
| Rat model of ischemic stroke (MCAO) | 30 mg/kg (i.g.) | Reduced infarct volume; Decreased protein levels of RIPK3, MLKL, and p-MLKL. | [9][10] |
| Hypoxia-cultured PC12 cells | 25 µM | Blocked cellular injury (LDH release); Decreased levels of necroptosis-associated proteins (except RIPK1). | [9][10] |
| STZ-induced diabetic mice | 5-20 mg/kg (i.p.) | Inhibited diabetic osteoporosis. | [10] |
| CCl₄-induced liver fibrosis in mice | 5-20 mg/kg (i.p.) | Ameliorated liver fibrosis by reducing collagen deposition. |[10] |
Table 2: Template for Western Blot Densitometry Data Data should be normalized to a loading control (e.g., β-actin) and expressed as fold change relative to the untreated control.
| Treatment Group | Relative p-MLKL Level | Relative MLKL Level | Relative p-RIPK3 Level | Relative RIPK3 Level | Relative RIPK1 Level |
|---|---|---|---|---|---|
| Control (Vehicle) | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| Necroptosis Inducer (e.g., TNF-α + zVAD) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Inducer + this compound (X µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Inducer + this compound (Y µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Inducer + Nec-1 (Positive Control) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Table 3: Template for Cell Viability/Necroptosis Assay Data
| Treatment Group | % Cell Viability (e.g., CCK-8) | % Necrotic Cells (e.g., PI Staining) | LDH Release (Fold Change) |
|---|---|---|---|
| Control (Vehicle) | 100 ± 0.0 | Value ± SD | 1.00 ± 0.00 |
| Necroptosis Inducer (e.g., TNF-α + zVAD) | Value ± SD | Value ± SD | Value ± SD |
| Inducer + this compound (X µM) | Value ± SD | Value ± SD | Value ± SD |
| Inducer + this compound (Y µM) | Value ± SD | Value ± SD | Value ± SD |
| Inducer + Nec-1 (Positive Control) | Value ± SD | Value ± SD | Value ± SD |
Experimental Workflow
Detailed Experimental Protocols
Protocol 1: In Vitro Induction of Necroptosis and this compound Treatment
This protocol describes how to induce necroptosis in a suitable cell line and test the inhibitory effect of this compound. Human colorectal adenocarcinoma HT-29 cells are a common model as they readily undergo necroptosis.
Materials:
-
HT-29 cells (or other suitable cell line, e.g., L929, PC12)
-
DMEM or appropriate cell culture medium
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Recombinant Human TNF-α
-
Pan-caspase inhibitor (zVAD-FMK)
-
This compound
-
Necrostatin-1 (Nec-1, as a positive control inhibitor of RIPK1)
-
DMSO (vehicle for compounds)
-
Phosphate Buffered Saline (PBS)
-
Multi-well cell culture plates (6, 24, or 96-well)
Procedure:
-
Cell Seeding: Seed HT-29 cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. For a 96-well plate, seed ~8,000 cells/well. For a 6-well plate, seed ~300,000 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and Nec-1 in DMSO. Prepare working solutions by diluting the stocks in cell culture medium to the final desired concentrations (e.g., 1, 5, 10, 25 µM for this compound). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treatment: Remove the old medium from the cells. Add the medium containing the different concentrations of this compound, Nec-1 (e.g., 20 µM), or vehicle (DMSO). Incubate for 1-2 hours.
-
Induction of Necroptosis: Add the necroptosis-inducing stimuli to the appropriate wells. A common combination for HT-29 cells is TNF-α (e.g., 20 ng/mL) and zVAD-FMK (e.g., 20 µM).
-
Incubation: Incubate the plates for the desired time period (e.g., 8-24 hours) at 37°C and 5% CO₂.
-
Proceed to Endpoint Assays: After incubation, collect the cell culture supernatant for LDH assay and/or lyse the cells for Western blotting and Co-IP, or stain for microscopy/flow cytometry.
Protocol 2: Western Blotting for Necroptosis Markers
This protocol is used to quantify the protein levels of total and phosphorylated RIPK1, RIPK3, and MLKL.[1][13]
Materials:
-
Treated cells from Protocol 1
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-RIPK1, anti-RIPK3, anti-MLKL, anti-p-MLKL (S358), anti-p-RIPK3 (S227), anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control (β-actin).
Protocol 3: Co-Immunoprecipitation (Co-IP) for Necrosome Interaction
This protocol determines if this compound disrupts the interaction between RIPK1 and RIPK3.[9]
Materials:
-
Treated cells from Protocol 1
-
Non-denaturing IP Lysis Buffer
-
Primary antibody for immunoprecipitation (e.g., anti-RIPK1)
-
Protein A/G magnetic beads or agarose beads
-
Primary antibodies for Western blotting (anti-RIPK3, anti-RIPK1)
Procedure:
-
Cell Lysis: Lyse cells using a non-denaturing IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate by incubating with beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by adding Laemmli buffer and boiling. Analyze the eluate by Western blotting using antibodies against RIPK3 (to detect the interaction) and RIPK1 (to confirm successful immunoprecipitation).
Protocol 4: Cell Death and Viability Assays
These assays quantify the extent of cell death and the protective effect of this compound.
A. Lactate Dehydrogenase (LDH) Release Assay:
-
Principle: Measures the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane rupture, a hallmark of necroptosis.[9]
-
Procedure:
-
After treatment (Protocol 1), carefully collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit.
-
Follow the kit's instructions to mix the supernatant with the reaction mixture.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculate LDH release relative to a "maximum LDH release" control (cells lysed with a detergent).
-
B. Propidium Iodide (PI) Staining with Flow Cytometry:
-
Principle: PI is a fluorescent dye that cannot cross the membrane of live cells but stains the DNA of dead cells with compromised membranes.
-
Procedure:
-
After treatment, collect both floating and adherent cells.
-
Wash the cells with PBS.
-
Resuspend the cells in a binding buffer containing PI.
-
Incubate in the dark for 15 minutes.
-
Analyze the cell population using a flow cytometer. The percentage of PI-positive cells represents the necrotic/dead cell population.
-
Logical Relationship of Experiments
References
- 1. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Tools in the Art of Studying Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule probes for cellular death machines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necroptosis: When Apoptosis Meets Necrosis | Rockland [rockland.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reduces necroptosis in rat brain after ischemic stroke through targeting RIPK1/RIPK3/MLKL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. RIPK1/RIPK3/MLKL-mediated necroptosis contributes to compression-induced rat nucleus pulposus cells death - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Ligustroflavone Solubility for In Vivo Research
Welcome to the technical support center for improving the solubility of Ligustroflavone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation of this compound for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound formulations.
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| This compound precipitates out of my aqueous solution during preparation or upon standing. | - this compound is poorly water-soluble.- The concentration exceeds its solubility limit in the chosen solvent system.- pH of the solution is not optimal for solubility. | - Increase Solvent Strength: Start by dissolving this compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) before adding it to the aqueous phase.[1][2]- Use Co-solvents: Employ a co-solvent system. A common and effective mixture for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]- Heat and/or Sonicate: Gently warm the solution and/or use a sonicator to aid in dissolution.[1]- pH Adjustment: While specific data for this compound is limited, the solubility of many flavonoids is pH-dependent. Experiment with adjusting the pH of your vehicle, but be mindful of physiological compatibility for in vivo studies. |
| My cyclodextrin inclusion complex with this compound is not showing significant solubility enhancement. | - Incorrect cyclodextrin type was used.- The molar ratio of this compound to cyclodextrin is not optimal.- The preparation method is inefficient. | - Select an Appropriate Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are often more effective at solubilizing flavonoids than native β-cyclodextrin. A formulation of 10% DMSO in a 20% SBE-β-CD saline solution has been shown to be effective.[1]- Optimize Molar Ratio: A 1:1 molar ratio is a common starting point for flavonoid-cyclodextrin complexes. You may need to perform a phase solubility study to determine the optimal ratio.- Kneading or Freeze-Drying: These methods are generally more effective for forming inclusion complexes than simple physical mixing. |
| The solid dispersion of this compound I prepared does not improve the dissolution rate. | - The drug is not in an amorphous state.- The chosen polymer is not suitable.- The drug-to-polymer ratio is too high. | - Confirm Amorphous State: Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm that the this compound in your solid dispersion is amorphous and not crystalline.- Polymer Selection: Use hydrophilic polymers such as Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC).- Optimize Drug Loading: High drug loading can lead to recrystallization. Try preparing solid dispersions with lower drug-to-polymer ratios. |
| My this compound nanosuspension shows particle aggregation and instability. | - Inadequate stabilizer concentration.- Inappropriate stabilizer type.- Ostwald ripening. | - Optimize Stabilizer: The type and concentration of the stabilizer are critical. A combination of a polymer and a surfactant (e.g., HPMC and Tween 80) is often effective.[3]- Energy Input: Ensure sufficient energy is applied during homogenization or milling to achieve a small and uniform particle size.- Storage Conditions: Store the nanosuspension at a controlled temperature, as temperature fluctuations can promote particle growth. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound is a flavonoid glycoside and exhibits poor solubility in water. It is highly soluble in Dimethyl Sulfoxide (DMSO), with a reported solubility of up to 250 mg/mL.[2][4][5] Its solubility in other common laboratory solvents like ethanol and methanol is generally low to moderate, which is typical for flavonoids. For in vivo studies, starting with a stock solution in DMSO is a common practice.[1]
Q2: Which formulation strategies are recommended for improving the in vivo solubility of this compound?
A2: For in vivo applications, several strategies can be employed:
-
Co-solvent Formulations: These involve a mixture of solvents to increase solubility. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which can achieve a this compound concentration of at least 2.08 mg/mL.[1]
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within a cyclodextrin molecule can significantly enhance its aqueous solubility. A formulation with 10% DMSO in a 20% SBE-β-CD saline solution has been shown to be effective, also achieving a concentration of at least 2.08 mg/mL.[1]
-
Solid Dispersions: This involves dispersing this compound in a solid hydrophilic polymer matrix to enhance its dissolution rate.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and, consequently, its dissolution velocity and saturation solubility.
Q3: How can I prepare a stock solution of this compound?
A3: Due to its high solubility in DMSO, it is recommended to prepare a high-concentration stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1] This stock solution can then be diluted into the final aqueous-based formulation for your in vivo experiments. Ensure the final concentration of DMSO in your formulation is within the acceptable limits for animal studies.
Q4: Are there any stability concerns when working with this compound solutions?
A4: Flavonoids can be susceptible to degradation by light, temperature, and pH. It is advisable to protect this compound solutions from light and store them at low temperatures (-20°C for short-term and -80°C for long-term storage).[1] The stability in your final formulation should be evaluated, especially if it will be stored for an extended period before use.
Q5: How can I analyze the concentration of this compound in my formulations?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying this compound. A reverse-phase C18 column is typically used, with a mobile phase consisting of a mixture of an acidified aqueous solution (e.g., with formic acid) and an organic solvent like methanol or acetonitrile. The detection wavelength can be set based on the UV absorbance maxima of this compound.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in different solvent systems suitable for in vivo studies.
| Formulation/Solvent System | Composition | Achieved Solubility | Reference |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [1] |
| Cyclodextrin-based System | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [1] |
| Pure Organic Solvent | Dimethyl Sulfoxide (DMSO) | 250 mg/mL | [2][4][5] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Administration
This protocol details the preparation of a co-solvent system to achieve a this compound concentration of ≥ 2.08 mg/mL.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in water)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile container, add 100 µL of the this compound DMSO stock solution.
-
To this, add 400 µL of PEG300 and mix thoroughly until a homogenous solution is formed.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution to ensure complete mixing. If any precipitation is observed, gentle warming and sonication can be used to aid dissolution.[1]
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
This protocol describes the preparation of a this compound formulation using Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl in water)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile container, take 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution.
-
Mix the solution thoroughly until a clear and homogenous solution is obtained.
Visualizations
References
Troubleshooting Ligustroflavone instability in cell culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Ligustroflavone in cell culture experiments. Our aim is to help researchers, scientists, and drug development professionals overcome common challenges related to the stability of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Question: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause and how can I resolve it?
Answer:
Precipitation of this compound in cell culture media can be attributed to several factors:
-
Poor Solubility: this compound is sparingly soluble in aqueous solutions. Direct addition of a highly concentrated DMSO stock to the media can cause the compound to crash out.
-
Solution: Prepare a more dilute stock solution or use a solvent system that enhances solubility. For in vivo studies, formulations with DMSO, PEG300, Tween-80, and saline have been used to improve solubility[1]. While not directly applicable to cell culture, this highlights the utility of co-solvents. For cell culture, a stepwise dilution of the DMSO stock into a small volume of media before adding it to the final culture volume can also help.
-
-
Temperature Fluctuations: Exposing the media to repeated freeze-thaw cycles or sudden temperature changes can decrease the solubility of dissolved compounds, leading to precipitation[2].
-
Solution: Aliquot your stock solutions to avoid repeated freeze-thaw cycles[1]. When preparing your working solution, ensure the cell culture medium is at the appropriate temperature (typically 37°C) before adding this compound.
-
-
Interaction with Media Components: Certain components in the cell culture medium, such as salts and proteins, can interact with flavonoids and lead to the formation of insoluble complexes[3]. Calcium salts, in particular, are known to be prone to precipitation[2].
-
Solution: When preparing custom media, dissolve calcium chloride separately in deionized water before adding other components one at a time.
-
Question: My experimental results with this compound are inconsistent. Could this be due to its instability in the culture medium?
Answer:
Yes, inconsistent results are a common sign of compound instability. Flavonoids, including this compound, can degrade in cell culture media, leading to a decrease in the effective concentration over the course of an experiment. The stability of flavonoids is influenced by several factors:
-
pH of the Medium: The standard pH of most cell culture media (around 7.4) can affect flavonoid stability. Some flavonoids are more stable under slightly acidic conditions[4].
-
Light Exposure: Flavonoids can be susceptible to photodegradation upon exposure to light, especially UV light[5][6].
-
Temperature: Higher temperatures can accelerate the degradation of some flavonoids[8][9]. While cell cultures are maintained at 37°C, prolonged incubation times can lead to significant compound loss.
-
Oxidation: Flavonoids can be oxidized, which alters their structure and biological activity. This can be catalyzed by metal ions present in the medium[10].
To address this, we recommend performing a stability assessment of this compound under your specific experimental conditions.
Question: How can I determine if my this compound is degrading in my cell culture experiments?
Answer:
To assess the stability of this compound in your cell culture setup, you can perform a time-course experiment. This involves incubating this compound in your cell culture medium at 37°C and measuring its concentration at different time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The concentration can be quantified using High-Performance Liquid Chromatography (HPLC). A significant decrease in the concentration over time indicates instability. We provide a detailed protocol for this assessment in the "Experimental Protocols" section.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is soluble in DMSO[1]. It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM). Once prepared, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For storage, it is recommended to keep the stock solutions at -20°C for up to one month or at -80°C for up to six months, protected from light[1].
Q2: What is the recommended working concentration of this compound in cell culture?
A2: The optimal working concentration of this compound depends on the cell type and the specific biological effect being investigated. Published studies have used a range of concentrations. For example, in studies on diabetic osteoporosis, concentrations from 0.1 nM to 0.1 mM have been used[1]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: Can the glycosylation of this compound affect its stability?
A3: Yes, the presence of sugar moieties (glycosylation) can influence the stability of flavonoids. Glycosylation can protect the flavonoid structure from oxidative degradation[10][11]. However, these glycosidic bonds can also be cleaved by enzymes present in cell culture, releasing the aglycone which may have different stability and activity.
Q4: Are there any known interactions of this compound with common cell culture supplements?
A4: While specific interaction studies for this compound with all cell culture supplements are not available, it is known that flavonoids can interact with proteins and metal ions[3]. If you are using serum-free media with specific metal supplements like copper or iron, be aware of the potential for precipitation.
Data Presentation: Stability of Structurally Similar Flavonoids
| Compound | Condition | Stability/Degradation Rate | Reference |
| Apigenin | Aqueous solution, 20°C | k = 0.0207 h⁻¹ | [8] |
| Apigenin | Aqueous solution, 37°C | k = 0.0226 h⁻¹ | [8] |
| Apigenin | Aqueous solution, 37°C with Fe²⁺ | k = 0.0395 h⁻¹ | [8] |
| Apigenin | Aqueous solution, 37°C with Cu²⁺ | k = 0.0728 h⁻¹ | [8] |
| Luteolin | Aqueous solution, 20°C | k = 0.0214 h⁻¹ | [8] |
| Luteolin | Aqueous solution, 37°C | k = 0.0245 h⁻¹ | [8] |
| Luteolin | Aqueous solution, 37°C with Fe²⁺ | Increased stability | [8] |
| Luteolin | Aqueous solution, 37°C with Cu²⁺ | Increased stability | [8] |
Note: 'k' represents the degradation rate constant. A higher 'k' value indicates lower stability. This data suggests that temperature and the presence of certain metal ions can significantly impact the stability of flavonoids.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary[1].
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1]. Always protect the stock solution from light.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (the same medium used for your experiments)
-
Sterile culture plates or tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid or other appropriate mobile phase modifier, HPLC grade
-
Deionized water, HPLC grade
Procedure:
-
Preparation of Working Solution:
-
Pre-warm the complete cell culture medium to 37°C.
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments (e.g., 10 µM). To do this, perform a serial dilution of the DMSO stock solution into the pre-warmed medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
-
Incubation:
-
Dispense the this compound-containing medium into sterile culture wells or tubes.
-
Place the samples in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after preparation.
-
Immediately after collection, stop any potential degradation by adding an equal volume of cold acetonitrile to precipitate proteins and stabilize the compound.
-
Centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to clean tubes for HPLC analysis. Samples can be stored at -80°C until analysis.
-
-
HPLC Analysis:
-
Prepare a calibration curve using known concentrations of this compound in a mixture of cell culture medium and acetonitrile (1:1) to account for matrix effects.
-
Analyze the collected samples and the calibration standards by HPLC. A reverse-phase C18 column is typically suitable for flavonoid analysis[12][13]. The mobile phase can be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape[13]. Detection can be performed at a wavelength where this compound has maximum absorbance.
-
Quantify the concentration of this compound in each sample using the calibration curve.
-
-
Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time. A significant decrease in this percentage over time indicates instability.
-
Visualizations
Signaling Pathways
This compound is known to modulate several key signaling pathways. Understanding these pathways can provide context for your experimental observations.
Caption: Potential degradation pathway of this compound in cell culture media.
Caption: Troubleshooting workflow for this compound instability issues.
Caption: this compound downregulates the TGF-β/Smad signaling pathway.
Caption: this compound activates the AMPK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 4. enamine.net [enamine.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. phytotechlab.com [phytotechlab.com]
- 8. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Ligustroflavone Extraction from Ligustrum lucidum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Ligustroflavone from the fruits of Ligustrum lucidum. It includes troubleshooting for common experimental issues, detailed protocols, and comparative data to enhance extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: Which part of the Ligustrum lucidum plant is the best source for this compound?
A1: The fruits of Ligustrum lucidum, also known as Fructus Ligustri Lucidi or Nü-zhen-zi, are the primary source for extracting this compound and other bioactive compounds like oleanolic acid and ursolic acid.[1][2][3][4] For certain compounds like oleanolic acid, the exo-sarcocarps (peel and flesh) have been shown to contain a higher concentration compared to the whole fruit, testa, or core.[2]
Q2: What are the most effective solvents for this compound extraction?
A2: Polar solvents are generally more effective for extracting flavonoids like this compound.[5] Studies have shown that ethanol and ethanol-water mixtures are effective for extracting compounds from Ligustrum lucidum.[4][6] For instance, an 80% ethanol solution was found to be optimal for the microwave-assisted extraction of oleanolic and ursolic acids.[4] The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.
Q3: What are the common methods for extracting this compound?
A3: Common methods include conventional techniques like maceration and reflux, as well as modern ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).[2][4] UAE and MAE are often preferred as they can enhance extraction efficiency and reduce extraction time.[7]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a common method for quantifying flavonoids.[8] For more sensitive and selective analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly effective.[9][10] High-Performance Thin-Layer Chromatography (HPTLC) can also be used for quantification and fingerprinting analysis.[11]
Q5: What are the known biological activities of this compound?
A5: this compound is an orally active flavonoid that has been shown to antagonize the calcium-sensing receptor (CaSR).[3][12][13] This activity allows it to regulate calcium metabolism, protect bone tissue, and has shown potential in studies related to diabetic osteoporosis.[12][13][14] It also exhibits anti-inflammatory, antioxidant, and anti-fibrosis effects.[15]
Troubleshooting Guide
Issue 1: Low this compound Yield
Q: My extraction is resulting in a consistently low yield of this compound. What factors should I investigate?
A: Several factors can contribute to low extraction yields. Consider the following:
-
Plant Material:
-
Part Used: Ensure you are using the fruit of Ligustrum lucidum. The concentration of bioactive compounds can vary between different parts of the plant.[2][5]
-
Growth Stage: The content of this compound in the fruits can fluctuate depending on the growth period.[16]
-
Particle Size: The material should be ground to a fine powder to increase the surface area available for solvent interaction. The sample mesh number is a key parameter to optimize.[16]
-
-
Extraction Parameters:
-
Solvent Choice: The type and concentration of the solvent are critical. Pure ethanol, water, or an ethanol-water mixture can yield different results.[6] For similar compounds in L. lucidum, an 80% ethanol solution has been shown to be effective.[4]
-
Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to incomplete extraction. A common starting point is a ratio of 1:15 (g/mL).[4]
-
Extraction Time and Temperature: Both parameters need to be optimized. For UAE and MAE, shorter extraction times are typical. For conventional methods, longer periods may be necessary.[4][6] Elevated temperatures can enhance extraction but may also lead to degradation if too high.[4]
-
Issue 2: High Level of Impurities in the Extract
Q: My extract shows high levels of impurities during analysis. How can I improve the purity of the this compound extract?
A: High impurity levels can be addressed through both pre-extraction and post-extraction strategies:
-
Selective Extraction:
-
Solvent Polarity: Adjusting the polarity of the extraction solvent can help to selectively extract this compound while leaving behind undesirable compounds.
-
Fractional Extraction: Consider a multi-step extraction process. For example, a preliminary wash with a non-polar solvent like hexane can remove lipids before extracting with a more polar solvent like ethanol.
-
-
Post-Extraction Purification:
-
Liquid-Liquid Partitioning: Partitioning the crude extract between two immiscible solvents (e.g., ethyl acetate and water) can separate compounds based on their differential solubility.
-
Chromatography: Column chromatography (e.g., using silica gel or Sephadex) is a standard method for purifying specific compounds from a crude extract.
-
Ethanol Precipitation: After an initial aqueous extraction, adding ethanol can cause precipitation of insoluble components, which can then be removed by centrifugation.[1]
-
Issue 3: Potential Degradation of this compound
Q: I suspect that my this compound is degrading during the extraction or storage process. What are the likely causes and how can I prevent it?
A: Flavonoids can be susceptible to degradation from heat, light, and pH changes.
-
Thermal Degradation: High temperatures used during extraction (especially in methods like reflux or MAE) or during solvent evaporation can lead to degradation.[17]
-
Solution: Optimize the temperature and duration of extraction. Use the lowest effective temperature. For solvent removal, use a rotary evaporator under reduced pressure to keep the temperature low.
-
-
Photodegradation: Exposure to UV light can break down flavonoid structures.
-
Solution: Conduct extraction and storage in the dark or using amber-colored glassware.[6]
-
-
pH Stability: The stability of flavonoids can be pH-dependent. Extreme pH conditions can cause hydrolysis or other chemical changes.
-
Solution: Maintain a neutral or slightly acidic pH during extraction unless a specific pH is required for selectivity. Buffer the extraction solvent if necessary.
-
-
Storage: Improper storage can lead to degradation over time.
-
Solution: Store the dried extract or purified compound in a cool, dark, and dry place.[18] For long-term storage, keeping it at low temperatures (-20°C or below) in an airtight container is advisable.
-
Data Summary Tables
Table 1: Optimization of Extraction Conditions for Major Bioactive Compounds in Ligustrum lucidum
| Parameter | Variation | Effect on Yield | Reference Compound(s) | Source |
| Extraction Solvent | Water vs. 50% Ethanol-Water vs. 100% Ethanol | 50% Ethanol-Water and Water showed higher antioxidant activity, suggesting better extraction of phenolic compounds. | Total Phenolics | [6] |
| Solvent Concentration | 80% Ethanol | Optimal for MAE | Oleanolic Acid, Ursolic Acid | [4] |
| Solid-to-Liquid Ratio | 1:15 (g/mL) | Optimal for MAE | Oleanolic Acid, Ursolic Acid | [4] |
| Extraction Time | 15 hours (Maceration) | Proposed as optimal for antioxidant activity. | Total Phenolics | [6] |
| 30 minutes (MAE) | Optimal for MAE | Oleanolic Acid, Ursolic Acid | [4] | |
| Extraction Temperature | 70°C (MAE) | Optimal for MAE | Oleanolic Acid, Ursolic Acid | [4] |
| Microwave Power | 500 W | Optimal for MAE | Oleanolic Acid, Ursolic Acid | [4] |
Table 2: Yield of Oleanolic Acid and Ursolic Acid from Ligustrum lucidum using Optimized Microwave-Assisted Extraction (MAE)
| Compound | Yield (mg/g of plant material) |
| Oleanolic Acid | 4.4 ± 0.20 |
| Ursolic Acid | 5.8 ± 0.15 |
| Data from a study optimizing MAE with 80% ethanol, a 1:15 solid-to-liquid ratio, at 70°C for 30 min with 500 W power.[4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Material:
-
Dry the fruits of Ligustrum lucidum at room temperature in the shade or in an oven at a low temperature (40-50°C).
-
Grind the dried fruits into a fine powder (e.g., 40-60 mesh).[16]
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 150 mL of 70% ethanol (a 1:15 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Perform sonication for 45 minutes at a controlled temperature of 50°C.
-
-
Separation and Filtration:
-
After extraction, cool the mixture to room temperature.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the solid residue with another 100 mL of 70% ethanol under the same conditions to ensure complete extraction.
-
-
Solvent Evaporation:
-
Combine the filtrates from both extractions.
-
Concentrate the extract using a rotary evaporator at a temperature below 50°C under reduced pressure to obtain the crude extract.
-
-
Storage:
-
Dry the crude extract completely in a vacuum oven or lyophilizer.
-
Store the dried extract in an airtight, light-resistant container at 4°C.
-
Protocol 2: Aqueous Decoction and Ethanol Precipitation
This method is adapted from a general protocol for preparing Ligustrum lucidum fruit extract.[1]
-
Preparation of Material:
-
Use authentic, dried Ligustrum lucidum fruits.
-
-
Aqueous Extraction:
-
Soak 100 g of the fruits in 800 mL of distilled water (an 8-fold volume) for 1 hour.
-
Bring the mixture to a boil and maintain the decoction for 2 hours.
-
Filter the decoction to separate the liquid extract from the solid residue.
-
Repeat the decoction process on the residue with another 800 mL of boiling distilled water for 2 hours.
-
-
Purification:
-
Combine the filtrates from both decoctions.
-
Centrifuge the combined liquid at 12,000 rpm for 30 minutes to remove fine insoluble ingredients.
-
Collect the supernatant and mix it with an equal volume of absolute ethanol.
-
Keep the mixture at 4°C overnight to allow for the precipitation of polysaccharides and other insoluble components.
-
Centrifuge again at 12,000 rpm for 30 minutes.
-
-
Final Product:
-
The resulting supernatant contains the partially purified extract rich in flavonoids and other soluble compounds.
-
This solution can be concentrated and lyophilized to yield a dry powder.
-
Mandatory Visualizations
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Preliminary results on the separation of the different parts of Ligustrum lucidum Ait fruit and the main bioactive compounds analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Antioxidant Activity of Extracts from Ligustrum lucidum Fruit [spkx.net.cn]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Development and Validation of an LC-ESI-MS/MS Method for Simultaneous Determination of this compound and Rhoifolin in… [ouci.dntb.gov.ua]
- 9. Development and Validation of an LC-ESI-MS/MS Method for Simultaneous Determination of this compound and Rhoifolin in Rat Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijhsr.org [ijhsr.org]
- 11. Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Protective Effects of this compound, an Active Compound from Ligustrum lucidum, on Diabetes-Induced Osteoporosis in Mice: A Potential Candidate as Calcium-Sensing Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A review of botany, phytochemistry, pharmacology, and applications of the herb with the homology of medicine and food: Ligustrum lucidum W.T. Aiton - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thermal degradation and stability of sodium hyaluronate in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LIGUSTRUM LUCIDUM FRUIT EXTRACT - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Quantifying Ligustroflavone with HPLC
Welcome to the technical support center for the HPLC quantification of Ligustroflavone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Poor Peak Shape (Peak Tailing)
Question: My this compound peak is showing significant tailing. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a common issue in reversed-phase HPLC, often caused by secondary interactions between the analyte and the stationary phase. For a flavonoid glycoside like this compound, this can be particularly prevalent.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with polar functional groups on the this compound molecule, leading to tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to around 3.0) with an additive like formic acid or phosphoric acid can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][2]
-
Solution 2: Use of an End-Capped Column: Employing a modern, high-purity, end-capped C18 column will reduce the number of available free silanol groups, leading to more symmetrical peaks.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the likely issue.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.
-
Solution: Ensure all connections are secure and use tubing with the smallest appropriate internal diameter and length.
-
Issue 2: Poor Resolution and Co-elution
Question: I am having difficulty separating the this compound peak from other components in my plant extract. What strategies can I use to improve resolution?
Answer:
Achieving baseline separation is critical for accurate quantification. Flavonoid-rich extracts often contain structurally similar compounds that can co-elute with this compound.
Potential Causes and Solutions:
-
Inadequate Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase may not be optimal for separating this compound from other flavonoids like Rhoifolin or Oleuropein, which can be present in Ligustrum lucidum extracts.[1]
-
Solution 1: Optimize the Gradient: If using a gradient method, try adjusting the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
-
Inappropriate Column Chemistry: A standard C18 column may not provide the necessary selectivity.
-
Solution: Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer alternative selectivities for flavonoids.
-
-
Sample Matrix Effects: Complex sample matrices can interfere with the chromatography, leading to poor resolution.[3][4]
-
Solution: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering compounds before injection.[3]
-
Issue 3: Low Sensitivity and Inconsistent Results
Question: My this compound peak is very small, or the peak area is not reproducible between injections. How can I improve sensitivity and consistency?
Answer:
Low sensitivity and poor reproducibility can stem from a variety of factors, from sample preparation to detector settings.
Potential Causes and Solutions:
-
Suboptimal Detection Wavelength: The UV detector may not be set to the wavelength of maximum absorbance for this compound.
-
Solution: Determine the UV spectrum of a pure this compound standard to identify its λmax (wavelength of maximum absorbance) and set your detector accordingly. For flavonoids, this is often in the range of 254 nm to 370 nm.
-
-
Sample Degradation: this compound, like many flavonoids, may be susceptible to degradation under certain conditions.
-
Solution: Prepare samples fresh and protect them from light and excessive heat. If stability is a concern, conduct forced degradation studies (e.g., acid, base, oxidation, photolysis) to understand the degradation profile and ensure the analytical method is stability-indicating.
-
-
Inconsistent Sample Preparation: Variability in the extraction and clean-up process can lead to inconsistent analyte concentrations.
-
Solution: Standardize the sample preparation protocol, ensuring consistent extraction times, solvent volumes, and handling procedures. The use of an internal standard can also help to correct for variations.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC-UV method for this compound quantification?
A1: Based on published methods for similar flavonoids and specific methods for this compound using MS detection, a good starting point for a reversed-phase HPLC-UV method would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the λmax of this compound, but 270 nm can be a good starting point.
-
Injection Volume: 10-20 µL.
Q2: How should I prepare my plant material for this compound analysis?
A2: A common method for extracting flavonoids from plant material involves the following steps:
-
Drying and Grinding: Dry the plant material (e.g., fruits of Ligustrum lucidum) and grind it into a fine powder.
-
Extraction: Perform an ultrasound-assisted extraction with a solvent such as 70-95% ethanol.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure.
-
Clean-up (optional but recommended): For complex matrices, a solid-phase extraction (SPE) step can be used to remove interfering substances.
Q3: What are some common co-eluting compounds with this compound?
A3: In extracts from Ligustrum lucidum and other plants, this compound may co-elute with other structurally similar flavonoids. One commonly co-analyzed flavonoid is Rhoifolin.[1] Depending on the plant matrix, other flavonoids and phenolic compounds could also interfere. Using a diode-array detector (DAD) can help assess peak purity.
Q4: My column backpressure is increasing. What should I do?
A4: High backpressure is often due to a blockage in the system.
-
Check for Particulates: Ensure your samples and mobile phases are filtered through a 0.45 µm or 0.22 µm filter.
-
Use a Guard Column: A guard column installed before the analytical column can trap particulates and strongly retained compounds, protecting the main column.
-
Column Washing: If the column is contaminated, a washing procedure with a series of strong solvents may be necessary. If backpressure remains high, the column frit may be blocked and require replacement, or the column itself may need to be replaced.
Experimental Protocols
Below are summarized experimental conditions adapted from validated methods for this compound analysis.
Table 1: HPLC-MS/MS Method for Simultaneous Determination of this compound and Rhoifolin
| Parameter | Condition |
| Column | Venusil HILIC, 150 mm × 2.1 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile/Water/Formic Acid (75:25:0.1, v/v/v) |
| Flow Rate | 0.3 mL/min |
| Detection | Triple-quadrupole tandem MS (Negative ionization, SRM mode) |
| Linearity Range | 3–300 ng/mL for this compound |
| Reference | Liu et al. (2016)[1] |
Table 2: UPLC-MS/MS Method for Quantification of this compound
| Parameter | Condition |
| Column | Not specified, but likely a sub-2 µm particle size column |
| Mobile Phase | Acetonitrile/Water/Formic Acid (75:25:0.1, v/v/v) |
| Detection | Tandem Mass Spectrometry (Positive mode, MRM) |
| LLOQ | 2 ng/mL in rat plasma and mouse tissue |
| Reference | Liu et al. (2019) |
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound from plant material using HPLC.
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing in this compound analysis.
Signaling Pathways of this compound
TGF-β/Smad Signaling Pathway
Caption: this compound inhibits the TGF-β/Smad pathway, reducing liver fibrosis.[5]
NLRP1 Inflammasome Pathway
Caption: this compound exerts neuroprotective effects by suppressing the NLRP1 inflammasome.
Calcium-Sensing Receptor (CaSR) Pathway
Caption: this compound acts as a CaSR antagonist, influencing PTH secretion and calcium homeostasis.
References
How to prevent degradation of Ligustroflavone during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Ligustroflavone to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term stability, this compound in powdered form should be stored at -20°C. If dissolved in a solvent, it is best stored at -80°C. For short-term storage of solutions, -20°C is acceptable, but it is crucial to protect the solution from light.[1] A certificate of analysis for this compound suggests that the powder is stable for at least three years when stored at -20°C.[2]
Q2: How should I handle this compound solutions to maintain stability?
A2: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[1]
Q3: Are there any substances that are incompatible with this compound?
A3: Yes, you should avoid strong acids, strong alkalis, and strong oxidizing or reducing agents, as they are incompatible with this compound and can lead to its degradation.
Q4: What are the primary factors that can cause this compound degradation?
A4: Based on studies of structurally similar flavonoid glycosides, the primary factors that can cause degradation of this compound are likely to be:
-
pH: Flavonoid glycosides can be susceptible to hydrolysis under acidic conditions. The stability of apigenin, the aglycone of this compound, is also pH-dependent, with greater stability at acidic pH and progressive degradation at neutral or alkaline pH.[3][4]
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoids. Thermal processing can lead to the conversion of flavonoid glycosides to their aglycones.[3]
-
Light: As a general precaution for flavonoid compounds, exposure to light should be minimized.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been detailed in the available literature, based on its structure as an apigenin glycoside, potential degradation pathways include:
-
Hydrolysis of Glycosidic Bonds: Under acidic conditions or due to enzymatic activity, the sugar moieties attached to the apigenin backbone can be cleaved.[3][5]
-
Degradation of the Apigenin Aglycone: The core flavone structure (apigenin) can also degrade, particularly at neutral or alkaline pH.[3] Human gut microbiota has been shown to degrade apigenin into smaller phenolic compounds.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage. | - Verify that the powdered this compound is stored at -20°C and solutions are stored at -80°C (long-term) or -20°C (short-term) and protected from light. - Ensure that stock solutions are aliquoted to avoid repeated freeze-thaw cycles. - Prepare fresh working solutions for each experiment. |
| Precipitate formation in the stock solution. | Poor solubility or degradation. | - Confirm the appropriate solvent is being used for dissolution. - Gently warm the solution or use sonication to aid dissolution. If the precipitate persists, it may indicate degradation, and a fresh solution should be prepared. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products. | - Review the storage and handling procedures of the this compound sample. - Consider performing a forced degradation study to identify potential degradation products and confirm the specificity of the analytical method. |
Experimental Protocols
General Protocol for Assessing this compound Stability (Forced Degradation Study)
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., methanol, acetonitrile, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60°C) in an oven.
-
Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to an appropriate concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. A typical method for apigenin glycosides might use a C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid).[7]
-
Data Analysis: Quantify the amount of undegraded this compound and any degradation products. Calculate the percentage of degradation.
Table 1: Summary of Forced Degradation Conditions for Flavonoid Glycosides (General Guidance)
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C - 80°C | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature - 60°C | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal (Dry Heat) | Oven | 60°C - 80°C | Up to 48 hours |
| Photodegradation | Photostability Chamber | Ambient | Per ICH Q1B |
Visualizations
Logical Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathway of a Flavonoid Glycoside
Caption: A simplified potential degradation pathway for a flavonoid glycoside.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Optimizing Ligustroflavone dosage for maximum therapeutic effect
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing ligustroflavone dosage for maximum therapeutic effect in experimental settings.
Troubleshooting Guides
Problem 1: Suboptimal or No Therapeutic Effect Observed in In Vivo Models
| Possible Cause | Troubleshooting Step |
| Insufficient Dosage | The administered dose of this compound may be too low to achieve a therapeutic concentration in the target tissue. Review the dosage tables below for ranges used in published studies. Consider a dose-escalation study to determine the optimal dose for your specific animal model and disease state. |
| Poor Bioavailability | This compound is an orally active flavonoid compound.[1] However, like many flavonoids, its oral bioavailability can be variable. If administering orally, ensure proper formulation to enhance absorption. For initial studies, consider intraperitoneal (i.p.) or intravenous (i.v.) administration to bypass first-pass metabolism and ensure systemic exposure. |
| Rapid Metabolism and Clearance | Pharmacokinetic studies in rats have shown that this compound is eliminated relatively quickly, with a half-life of approximately 1.3 ± 0.5 hours after intravenous administration. Consider more frequent dosing or a sustained-release formulation to maintain therapeutic concentrations. |
| Incorrect Timing of Administration | The timing of this compound administration relative to disease induction is critical. For prophylactic effects, administer before or concurrently with the disease-inducing agent. For therapeutic effects, administration should begin after disease establishment. In a rat model of ischemic stroke, this compound was administered 15 minutes before ischemia.[2] |
| Animal Model Variability | The pathophysiology of the disease model may differ from those in which this compound has shown efficacy. Ensure your model is appropriate and well-characterized. For instance, in carbon tetrachloride (CCl4)-induced liver fibrosis models, the extent of fibrosis can vary.[3] |
Problem 2: Inconsistent Results in In Vitro Assays
| Possible Cause | Troubleshooting Step |
| Inappropriate Cell Line | The chosen cell line may not express the target signaling pathways (e.g., TGF-β/Smad, RIPK1/RIPK3/MLKL, NLRP1 inflammasome) or may have developed resistance. Use cell lines known to be responsive, such as LX-2 human hepatic stellate cells for fibrosis studies or PC12 cells for neuroprotection assays.[1][2] |
| This compound Solubility Issues | This compound may precipitate in cell culture media, reducing its effective concentration. Prepare stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration in the culture medium is low and non-toxic to the cells. |
| Cell Culture Conditions | Variations in cell density, passage number, and serum concentration can affect experimental outcomes. Standardize these parameters across all experiments. |
| Incorrect Assay Endpoint | The chosen endpoint may not accurately reflect the therapeutic effect of this compound. For example, when studying its anti-fibrotic effects, assess markers of hepatic stellate cell activation like α-SMA and collagen I expression, in addition to cell viability.[3] |
| Timing of Treatment and Stimulation | The duration of this compound pre-treatment and the timing of stimulation (e.g., with TGF-β1) are critical. Optimize these parameters to observe the desired inhibitory effect. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for in vivo experiments with this compound?
A1: Based on published studies, a common starting dose for mice is in the range of 5-20 mg/kg administered intraperitoneally (i.p.) three times a week for chronic models like liver fibrosis.[3] For acute models like ischemic stroke in rats, a single dose of 30 mg/kg administered intragastrically (i.g.) has been used.[2] It is crucial to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Q2: What is a typical effective concentration of this compound for in vitro experiments?
A2: A concentration of 25 µM has been shown to be effective in reducing α-SMA and COL1A1 expression in TGF-β1-stimulated LX-2 cells and protecting PC12 cells from hypoxia-induced injury.[1][2] A dose-response study ranging from 0.1 nM to 0.1 mM has been used to assess its effect on PTH release in primary rat parathyroid gland cells.[1] It is recommended to perform a dose-response curve to determine the EC50 or IC50 for your specific cell line and endpoint.
Q3: Which signaling pathways are known to be modulated by this compound?
A3: this compound has been shown to modulate several key signaling pathways implicated in various diseases:
-
TGF-β/Smad Pathway: It downregulates this pathway, which is crucial in the pathogenesis of liver fibrosis.[3][4]
-
RIPK1/RIPK3/MLKL Pathway: It inhibits this necroptosis pathway, providing neuroprotective effects in ischemic stroke.[2]
-
NLRP1 Inflammasome: It suppresses the activation of the NLRP1 inflammasome, contributing to its neuroprotective and anti-inflammatory effects.[5][6]
-
Calcium-Sensing Receptor (CaSR): It acts as an antagonist to the CaSR, which may be beneficial in conditions like diabetic osteoporosis.
Q4: How should I prepare this compound for in vitro and in vivo studies?
A4: For in vitro studies, prepare a high-concentration stock solution in a sterile solvent such as dimethyl sulfoxide (DMSO). This stock can then be diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below a toxic level for your cells (typically <0.1%). For in vivo studies, the preparation will depend on the route of administration. For intraperitoneal injection, this compound can be suspended in a vehicle like olive oil. For intragastric administration, it can be formulated in a suitable vehicle for gavage.
Q5: Are there any known toxicity or off-target effects of this compound?
A5: Current research suggests that this compound is well-tolerated at therapeutic doses in animal models. However, comprehensive toxicology studies are limited. It is always recommended to include a toxicity assessment in your experimental design, especially when using higher doses or long-term treatment regimens. This can include monitoring animal weight, behavior, and performing histological analysis of major organs.
Data Presentation
Table 1: In Vivo Dosage of this compound
| Animal Model | Disease/Condition | Route of Administration | Dosage | Frequency | Reference(s) |
| Mouse (C57BL/6J) | CCl4-induced liver fibrosis | Intraperitoneal (i.p.) | 5 mg/kg (low dose) | 3 times/week for 6 weeks | [3] |
| Mouse (C57BL/6J) | CCl4-induced liver fibrosis | Intraperitoneal (i.p.) | 20 mg/kg (high dose) | 3 times/week for 6 weeks | [3] |
| Rat (Sprague-Dawley) | Ischemic stroke (MCAO) | Intragastric (i.g.) | 30 mg/kg | Single dose, 15 min before ischemia | [2] |
| Rat (Sprague-Dawley) | Pharmacokinetics | Intravenous (i.v.) | 2 mg/kg and 8 mg/kg | Single dose | |
| Mouse | Tissue Distribution | Intraperitoneal (i.p.) | 16 mg/kg | Single dose |
Table 2: In Vitro Concentrations of this compound
| Cell Line | Assay | Effective Concentration | Endpoint | Reference(s) |
| LX-2 (human hepatic stellate cells) | TGF-β1 stimulation | 25 µM | Reduction of α-SMA and COL 1A1 expression | [1] |
| PC12 (rat pheochromocytoma) | Hypoxia-induced injury | 25 µM | Reduction of LDH release | [1][2] |
| Primary rat parathyroid gland cells | PTH release | 0.1 nM - 0.1 mM | Increased PTH release | [1] |
Experimental Protocols
Protocol 1: CCl4-Induced Liver Fibrosis in Mice
This protocol is adapted from studies investigating the anti-fibrotic effects of this compound.[3]
-
Animal Model: Use male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide mice into the following groups (n=8-10 per group):
-
Control group (Vehicle: Olive oil)
-
CCl4 model group (CCl4 in olive oil)
-
This compound low dose + CCl4 group (e.g., 5 mg/kg)
-
This compound high dose + CCl4 group (e.g., 20 mg/kg)
-
-
Induction of Fibrosis: Administer CCl4 (10% in olive oil, 2 mL/kg body weight) via intraperitoneal (i.p.) injection twice a week for 6-8 weeks.
-
This compound Treatment: Administer this compound (dissolved in a suitable vehicle) via i.p. injection three times a week on non-CCl4 administration days, starting from the first week of CCl4 treatment.
-
Monitoring: Monitor body weight and general health of the animals weekly.
-
Sacrifice and Sample Collection: At the end of the treatment period, euthanize the mice. Collect blood for serum analysis (ALT, AST) and liver tissue for histological analysis (H&E, Masson's trichrome, Sirius Red staining) and molecular analysis (Western blot for α-SMA, Collagen I, p-Smad2/3).
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol is for inducing ischemic stroke to evaluate the neuroprotective effects of this compound.[2]
-
Animal Model: Use male Sprague-Dawley rats (250-300 g).
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 1-2 hours of occlusion, withdraw the filament to allow reperfusion.
-
-
This compound Treatment: Administer this compound (e.g., 30 mg/kg) by oral gavage 15 minutes before inducing ischemia.
-
Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At 24 or 48 hours post-MCAO, euthanize the rats and remove the brains. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume.
-
Molecular Analysis: Collect brain tissue from the ischemic penumbra for Western blot analysis of necroptosis-related proteins (RIPK1, RIPK3, p-MLKL) and inflammasome components (NLRP1, Caspase-1).
Protocol 3: Western Blot for Signaling Pathway Analysis
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Smad2/3, Smad2/3, α-SMA, Collagen I, RIPK1, p-RIPK1, RIPK3, p-MLKL, NLRP1, Cleaved Caspase-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: this compound inhibits the TGF-β/Smad signaling pathway.
Caption: this compound inhibits the RIPK1/RIPK3/MLKL-mediated necroptosis pathway.
Caption: this compound suppresses the activation of the NLRP1 inflammasome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound reduces necroptosis in rat brain after ischemic stroke through targeting RIPK1/RIPK3/MLKL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cjnmcpu.com [cjnmcpu.com]
- 4. This compound ameliorates CCl4-induced liver fibrosis through down-regulating the TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exerts neuroprotective activity through suppression of NLRP1 inflammasome in ischaemic stroke mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exerts neuroprotective activity through suppression of NLRP1 inflammasome in ischaemic stroke mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Ligustroflavone
Disclaimer: Direct experimental data on overcoming the poor bioavailability of Ligustroflavone is limited in publicly available literature. This guide is based on established methods for enhancing the bioavailability of other poorly water-soluble flavonoids with similar chemical properties, such as quercetin, naringenin, and silymarin. The protocols and troubleshooting advice provided here should be considered as a starting point for developing a tailored approach for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: Like many flavonoids, this compound's low oral bioavailability is likely due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract—a prerequisite for absorption. It may also be subject to first-pass metabolism in the gut wall and liver, further reducing the amount of active compound that reaches systemic circulation.
Q2: What are the primary strategies to improve the bioavailability of poorly soluble flavonoids like this compound?
A2: The main approaches focus on enhancing the solubility and dissolution rate of the compound. Key strategies include:
-
Solid Dispersions: Dispersing the drug in a carrier matrix at a molecular level to create an amorphous form, which has higher solubility than the crystalline form.[1]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[2][3]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): A lipid-based formulation that spontaneously forms a nanoemulsion in the gastrointestinal fluid, keeping the drug in a solubilized state.[4][5][6]
Q3: Which formulation strategy is the best for this compound?
A3: The optimal strategy depends on the specific physicochemical properties of this compound and the desired therapeutic application. A comparative evaluation of different formulations through in vitro dissolution and in vivo pharmacokinetic studies would be necessary to determine the most effective approach.
Troubleshooting Guides
Solid Dispersion Formulations
| Problem | Possible Cause | Troubleshooting Steps |
| Low drug loading in the solid dispersion. | Poor solubility of this compound in the chosen polymer or solvent. | - Screen different polymers (e.g., PVP K30, HPMC, Poloxamer 188) for better miscibility. - Use a co-solvent system to improve the solubility of both the drug and the polymer. |
| The drug recrystallizes during storage. | The amorphous state is not stable. The polymer is not effectively inhibiting crystallization. | - Increase the drug-to-polymer ratio to ensure the drug is fully dispersed. - Select a polymer that has strong interactions (e.g., hydrogen bonding) with this compound. - Store the solid dispersion in a desiccator to prevent moisture-induced crystallization. |
| Inconsistent in vitro dissolution results. | Incomplete conversion to an amorphous state or particle size variability. | - Confirm the amorphous state using techniques like XRD or DSC. - Ensure the solvent is completely removed during the preparation process. - Sieve the prepared solid dispersion to obtain a uniform particle size. |
Nanoparticle Formulations
| Problem | Possible Cause | Troubleshooting Steps |
| Large particle size or high polydispersity index (PDI). | Inefficient particle size reduction method or aggregation of nanoparticles. | - Optimize the parameters of the preparation method (e.g., homogenization pressure and cycles, sonication time). - Screen different stabilizers or increase the concentration of the current stabilizer. - For nanoprecipitation, adjust the solvent-to-antisolvent ratio and the mixing speed. |
| Low encapsulation efficiency. | Poor affinity of the drug for the nanoparticle matrix. Drug leakage during preparation. | - Choose a polymer or lipid matrix with higher affinity for this compound. - Optimize the drug-to-carrier ratio. - For emulsion-based methods, ensure rapid solidification of the nanoparticles to entrap the drug. |
| Instability of the nanosuspension (e.g., sedimentation). | Insufficient surface charge leading to particle aggregation. | - Measure the zeta potential; a value of at least ±30 mV is generally desired for stability. - Add or change the stabilizer to one that imparts a higher surface charge. |
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
| Problem | Possible Cause | Troubleshooting Steps |
| The formulation does not form a nanoemulsion upon dilution (appears cloudy or milky). | The ratio of oil, surfactant, and co-surfactant is not in the nanoemulsion region. The HLB value of the surfactant is not optimal. | - Construct a pseudo-ternary phase diagram to identify the optimal ratios of the components. - Screen surfactants with different HLB values (typically >12 for o/w nanoemulsions).[5] |
| Drug precipitation upon dilution in aqueous media. | The drug is not sufficiently soluble in the formulation, or the nanoemulsion is not stable upon dilution. | - Select an oil phase in which this compound has high solubility. - Increase the concentration of the surfactant and/or co-surfactant to improve the solubilization capacity of the nanoemulsion. |
| Poor in vivo performance despite good in vitro characteristics. | The formulation may be susceptible to digestion in the GI tract, leading to premature drug release and precipitation. | - Consider using long-chain triglycerides in the oil phase, which can promote lymphatic absorption and bypass first-pass metabolism. - Evaluate the formulation's stability in simulated gastric and intestinal fluids. |
Quantitative Data on Bioavailability Enhancement of Flavonoids
The following tables summarize pharmacokinetic data from animal studies on flavonoids with poor bioavailability, demonstrating the potential improvements achievable with different formulation strategies.
Table 1: Bioavailability Enhancement of Quercetin using Solid Dispersions in Rats
| Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | Fold Increase in Bioavailability (AUC) | Reference |
| Pure Quercetin | ~0.8 | ~3.5 | - | [7] |
| Quercetin/F68/HPMC ASD | ~3.6 | ~12.4 | 3.54 | [7] |
Table 2: Bioavailability Enhancement of Naringenin using Nanoparticles in Rats
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability (AUC) | Reference |
| Pure Naringenin | ~5745 | ~28345 | - | [2] |
| Naringenin Nanocarriers | Data not specified | Data not specified | ~116 | [2] |
Table 3: Bioavailability Enhancement of Silymarin using SNEDDS in Dogs
| Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Legalon® (Commercial Capsule) | 1.06 ± 0.04 | 2.09 ± 0.15 | 100 | [4] |
| Silymarin SMEDDS | 1.85 ± 0.09 | 4.75 ± 0.26 | 227 | [4] |
Experimental Protocols
Protocol 1: Preparation of a Flavonoid Solid Dispersion by the Solvent Evaporation Method
This protocol is adapted from studies on quercetin and other flavonoids.[8][9]
-
Dissolution: Dissolve the flavonoid (e.g., quercetin) and a carrier polymer (e.g., PVP K30) in a common volatile solvent (e.g., ethanol) in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and then sieve it to obtain a uniform particle size.
-
Storage: Store the final product in a desiccator to prevent moisture absorption.
Protocol 2: Preparation of Flavonoid Nanoparticles by Nanoprecipitation
This protocol is based on general methods for flavonoid nanoparticle formulation.[10][11]
-
Organic Phase Preparation: Dissolve the flavonoid and a polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., PVA or Poloxamer 188).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Solvent Removal: Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification (Optional): Centrifuge the nanosuspension to pellet the nanoparticles, then wash them with deionized water to remove any unencapsulated drug and excess stabilizer.
-
Lyophilization (for solid nanoparticles): Resuspend the nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry to obtain a powder.
Protocol 3: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is adapted from studies on silymarin and naringenin.[4][12]
-
Component Selection:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil) to select the oil with the highest solubilizing capacity.
-
Surfactant and Co-surfactant: Screen various surfactants (e.g., Cremophor EL, Tween 80) and co-surfactants (e.g., Transcutol HP) for their ability to emulsify the selected oil phase.
-
-
Formulation: Accurately weigh the oil, surfactant, and co-surfactant into a glass vial based on ratios determined from a pseudo-ternary phase diagram.
-
Drug Loading: Add the appropriate amount of this compound to the mixture.
-
Homogenization: Gently heat the mixture (if necessary) and vortex until a clear, homogenous liquid is formed.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
This is a general protocol for an oral bioavailability study.[13][14][15]
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats (typically 200-250 g) for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-18 hours) with free access to water before drug administration.
-
Dosing:
-
Control Group: Administer a suspension of pure this compound (e.g., in 0.5% carboxymethylcellulose) via oral gavage.
-
Test Group(s): Administer the this compound formulation (solid dispersion, nanosuspension, or SNEDDS) at the same dose level.
-
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Analysis: Store the plasma samples at -80°C until analysis. Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: General workflow for developing and evaluating a bioavailability-enhanced formulation.
Caption: Process flow for the Solvent Evaporation method to prepare solid dispersions.
Caption: Mechanism of bioavailability enhancement by a Self-Nanoemulsifying Drug Delivery System (SNEDDS).
References
- 1. phcogj.com [phcogj.com]
- 2. Oral naringenin nanocarriers: Fabrication, optimization, pharmacokinetic and chemotherapeutic efficacy assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Silymarin Self-Microemulsifying Drug Delivery System with Enhanced Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Quercetin Solid Dispersion-Loaded Dissolving Microneedles and In Vitro Investigation of Their Anti-Melanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 11. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. 2.6. Pharmacokinetic study in rats [bio-protocol.org]
- 15. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental protocols for Ligustroflavone research
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for experiments involving Ligustroflavone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound (also known as Nuezhenoside) is a natural flavonoid glycoside typically extracted from Ligustrum lucidum (Glossy Privet).[1] Its pharmacological properties are diverse, including anti-inflammatory, antioxidant, and anti-fibrotic activities.[2] Key mechanisms of action include the downregulation of the TGF-β/Smad signaling pathway, inhibition of the RIPK1/RIPK3/MLKL necroptosis pathway, and antagonism of the calcium-sensing receptor (CaSR).[1][3] It has shown therapeutic potential in models of liver fibrosis, ischemic stroke, and diabetic osteoporosis.[1][4]
Q2: What are the primary signaling pathways modulated by this compound?
This compound has been shown to modulate several key signaling pathways:
-
TGF-β/Smad Pathway: It inhibits liver fibrosis by suppressing the phosphorylation of Smad2 and Smad3, key mediators in this pathway.[2][3]
-
RIPK1/RIPK3/MLKL Pathway: It can reduce necroptosis (a form of programmed cell death) in brain tissue following ischemic stroke by targeting this pathway.[1]
-
NLRP1 Inflammasome: In models of ischemic stroke, this compound exerts neuroprotective effects by suppressing the activation of the NLRP1 inflammasome, which reduces the production of pro-inflammatory cytokines like IL-1β and IL-18.[5][6]
-
Calcium-Sensing Receptor (CaSR): this compound acts as a CaSR antagonist, which allows it to regulate calcium metabolism and protect against bone loss in diabetic osteoporosis models.[1][4]
Q3: What are the recommended starting concentrations for in vitro and in vivo experiments?
The optimal concentration can vary significantly based on the cell line, animal model, and specific experimental goals. However, published literature provides a general starting point.
| Experimental Model | Concentration / Dosage Range | Notes | Reference(s) |
| In Vitro (Cell Culture) | 25 µM | Used in human hepatic stellate (LX-2) cells to reduce fibrosis markers. | [1][2][3] |
| 0.1 nM - 100 µM | Effective range for increasing PTH release in primary rat parathyroid gland cells. | [1] | |
| In Vivo (Mice) | 5 - 20 mg/kg (i.p.) | Administered 3 times per week for studies on liver fibrosis and diabetic osteoporosis. | [1][3] |
| In Vivo (Rats) | 30 mg/kg (i.g.) | Administered 15 minutes before ischemia for neuroprotection studies. | [1] |
Q4: How should I prepare and store this compound stock solutions for experiments?
Proper preparation and storage are critical for maintaining the compound's stability and activity. Due to its low aqueous solubility, a stock solution in an organic solvent is required.[7]
| Parameter | Recommendation | Notes | Reference(s) |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | Prepare a high-concentration stock (e.g., 10-50 mM). | [1] |
| Storage Temperature | -80°C (long-term) or -20°C (short-term) | Protect from light. | [1] |
| Storage Duration | Up to 6 months at -80°C; Up to 1 month at -20°C. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. | [1] |
| Working Solution | Dilute the DMSO stock in cell culture media or saline. | Ensure the final DMSO concentration is non-toxic to cells (typically <0.1%). | [1] |
Troubleshooting Guide
Problem: Poor Solubility or Precipitation in Aqueous Media
-
Cause: this compound, like many flavonoids, has poor water solubility.[7][8] Adding a concentrated DMSO stock directly to aqueous media can cause the compound to precipitate out of solution.
-
Solution:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the high-concentration DMSO stock into a small volume of media or PBS, vortexing gently, and then add this intermediate dilution to your final volume.
-
Use of Solubilizing Agents (for in vivo): For animal studies, specific formulations can improve solubility. A common vehicle is a mix of DMSO, PEG300, Tween-80, and saline. A suggested protocol is to dissolve this compound in 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% saline.[1]
-
Gentle Warming/Sonication: If precipitation occurs during preparation, gentle warming (to ~37°C) and/or sonication can help redissolve the compound.[1]
-
Problem: Inconsistent or Weak Biological Activity
-
Cause: The compound may have degraded due to improper storage or handling. Flavonoids can be sensitive to pH, light, and repeated freeze-thaw cycles.[1][9]
-
Solution:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to prevent degradation from multiple freeze-thaw cycles.[1]
-
Protect from Light: Store stock solutions and handle experimental plates in a way that minimizes light exposure.
-
Verify pH of Media: The stability of some flavonoids can be pH-dependent.[9] Ensure your cell culture media is properly buffered and has not expired.
-
Purchase from a Reputable Source: Ensure the purity and identity of your this compound. Always obtain a Certificate of Analysis (CoA).
-
Problem: Weak or No Signal in Western Blot for Target Proteins
-
Cause: This common issue can stem from several factors, including low protein abundance, poor antibody affinity, or suboptimal protocol steps.[10][11]
-
Solution:
-
Increase Protein Load: If your target protein is of low abundance, increase the amount of total protein loaded onto the gel (e.g., from 20 µg to 40 µg).[10]
-
Optimize Primary Antibody Concentration: Your antibody may be too dilute. Perform a titration experiment (e.g., 1:500, 1:1000, 1:2000) to find the optimal concentration. Extend the primary antibody incubation time to overnight at 4°C.[10][12]
-
Check Transfer Efficiency: For high molecular weight proteins (>100 kDa), consider adding a low concentration of SDS (0.01-0.05%) to the transfer buffer to facilitate transfer from the gel. For low molecular weight proteins (<20 kDa), use a membrane with a smaller pore size (e.g., 0.2 µm) and reduce transfer time to prevent "blow-through".[10]
-
Use a Sensitivity-Enhancing Substrate: If the signal is still weak, switch to a high-sensitivity chemiluminescent substrate.[10]
-
Problem: High Background or Non-Specific Bands in Western Blot
-
Cause: Excessive background can mask the true signal and is often caused by insufficient blocking, overly concentrated antibodies, or inadequate washing.[11][12]
-
Solution:
-
Optimize Blocking: Increase the blocking time to 1-2 hours at room temperature. Try switching your blocking agent (e.g., from 5% non-fat milk to 5% Bovine Serum Albumin (BSA) or vice versa), as some antibodies have preferences.[12]
-
Increase Washing Stringency: Increase the number and duration of your washes after antibody incubations (e.g., 3 x 10 minutes). Add a small amount of detergent like Tween-20 (0.05-0.1%) to your wash buffer to help remove non-specific binding.
-
Reduce Antibody Concentration: Both primary and secondary antibody concentrations may be too high. Dilute them further.[11]
-
Ensure Sample Integrity: Protein degradation can lead to non-specific bands at lower molecular weights. Always prepare fresh lysates and add protease/phosphatase inhibitors.[13]
-
Experimental Protocols & Visualizations
Protocol 1: General In Vitro Experimental Workflow
This protocol outlines a standard workflow for assessing the impact of this compound on a specific cellular process, such as proliferation or protein expression.
Caption: General workflow for in vitro this compound experiments.
Protocol 2: Western Blot Analysis of TGF-β Pathway Proteins
This protocol provides a method for detecting changes in key proteins like p-Smad3 and α-SMA after this compound treatment.
-
Cell Lysis: After treating cells (e.g., LX-2) with this compound for the desired time, wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer and add 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an 8-12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Smad3, anti-Smad3, anti-α-SMA, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
Signaling Pathway Diagrams
Caption: this compound inhibits the TGF-β/Smad fibrotic pathway.
Caption: this compound inhibits necroptosis and inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. This compound ameliorates CCl4-induced liver fibrosis through down-regulating the TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effects of this compound, an Active Compound from Ligustrum lucidum, on Diabetes-Induced Osteoporosis in Mice: A Potential Candidate as Calcium-Sensing Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exerts neuroprotective activity through suppression of NLRP1 inflammasome in ischaemic stroke mice - ProQuest [proquest.com]
- 6. This compound exerts neuroprotective activity through suppression of NLRP1 inflammasome in ischaemic stroke mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 12. bosterbio.com [bosterbio.com]
- 13. stjohnslabs.com [stjohnslabs.com]
Addressing off-target effects of Ligustroflavone in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential off-target effects of Ligustroflavone in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reported mechanisms of action?
This compound (also known as Nuezhenoside) is a flavonoid compound naturally extracted from plants such as Ligustrum lucidum.[1][2] It is known to be pharmacologically active through multiple signaling pathways. Depending on the context of a study, these can be considered on-target or off-target activities. The primary reported mechanisms include:
-
Necroptosis Inhibition: It inhibits the RIPK1/RIPK3/MLKL signaling pathway, a key regulator of programmed necrotic cell death.[1][3][4]
-
Calcium-Sensing Receptor (CaSR) Antagonism: It acts as an antagonist to the CaSR, which plays a crucial role in calcium metabolism and homeostasis.[1][5][6]
-
TGF-β/Smad Signaling Downregulation: It can ameliorate liver fibrosis by inhibiting the TGF-β/Smad signaling pathway.[1][7][8]
Q2: What are the likely off-target effects I should be aware of when using this compound?
An "off-target" effect depends entirely on your primary research interest.
-
If you are studying necroptosis (targeting RIPK1/RIPK3), then its effects on CaSR and TGF-β signaling should be considered off-target. These could manifest as unexpected changes in intracellular calcium levels or modulation of genes related to cell growth and differentiation.
-
If your focus is on calcium signaling (targeting CaSR), its potent anti-necroptotic and anti-fibrotic activities are off-targets that could confound cell viability or proliferation assays.
-
If you are investigating liver fibrosis (targeting TGF-β), its impact on necroptosis and calcium homeostasis are potential off-target effects.
Q3: At what concentration is this compound likely to exhibit off-target effects?
Q4: How can I differentiate between on-target and off-target effects in my experiments?
-
Dose-Response Analysis: A true on-target effect should correlate with the potency (IC50 or EC50) of this compound for its intended target. Off-target effects may appear at higher concentrations.
-
Rescue Experiments: If this compound's effect is on-target, the phenotype should be reversible by overexpressing a drug-resistant mutant of the target protein or by adding a downstream component of the signaling pathway.
-
Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is physically binding to your intended target protein in the cellular environment.
-
Use of Orthogonal Compounds: Test other, structurally unrelated inhibitors of the same target. If they produce the same phenotype, it strengthens the evidence for an on-target effect.
-
Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the target protein. If the phenotype observed with this compound is diminished or absent in these cells, it confirms an on-target mechanism.
Data Presentation
Table 1: Effective Concentrations of this compound and Comparative IC50 Values
This table summarizes the reported effective concentration of this compound in a cellular context and provides typical IC50 ranges for other inhibitors targeting the same pathways to help researchers assess the potential for off-target activity.
| Target Pathway | This compound Reported Effective Concentration | Typical IC50 Range for Other Inhibitors of the Same Pathway | Potential for Off-Target Activity |
| RIPK1/RIPK3 Necroptosis | 25 µM (in PC12 cells)[1] | RIPK1: 15 nM - 5 µMRIPK3: 2.5 µM - 13.7 µM (for flavonoids)[5] | High, as the effective concentration overlaps with or exceeds the IC50 values for other known targets. |
| CaSR Antagonism | Not explicitly defined (induces PTH release from 0.1 nM - 0.1 mM)[1] | 12 nM - 217 nM[2][9] | High. This compound may engage CaSR at concentrations well below those needed for necroptosis inhibition. |
| TGF-β Signaling | Not explicitly defined (reduces α-SMA at 25 µM)[1] | Varies widely; flavonoids show activity in low µM range.[10] | High, as the effective concentration for fibrosis reduction overlaps with the active range for its other targets. |
Note: The absence of precise IC50 values for this compound necessitates careful dose-response studies for each new experimental system.
Visualizations
The following diagrams illustrate key concepts for working with this compound.
Caption: this compound's main cellular targets and effects.
Caption: Workflow for troubleshooting unexpected results.
Troubleshooting Guide
Q: I am studying necroptosis inhibition, but I observe significant changes in intracellular calcium signaling after treatment with this compound. Why is this happening?
A: This is a classic example of a potential off-target effect. This compound is a known antagonist of the Calcium-Sensing Receptor (CaSR).[1][5] This activity can alter intracellular calcium levels independently of its effects on the RIPK1/RIPK3 necroptosis pathway.
-
Recommendation: Perform a dose-response curve for both necroptosis inhibition and calcium signaling changes. You may find that calcium signaling is affected at lower concentrations than necroptosis. To confirm, use an alternative, structurally different RIPK1 inhibitor that is not known to affect CaSR. If that compound inhibits necroptosis without altering calcium levels, your initial observation with this compound was likely an off-target effect.
Q: My cell viability assay (e.g., MTT, Alamar Blue) gives inconsistent results and high background when using this compound. Is the compound toxic or is it an artifact?
A: This may be an artifact of the assay itself. Flavonoids, due to their chemical structure, can directly reduce colorimetric dyes like MTT in the absence of cells, leading to false-positive results suggesting increased viability or proliferation.[11]
-
Recommendation: Switch to a viability assay that is not based on metabolic reduction. A trypan blue exclusion assay, which directly measures cell membrane integrity, is a more reliable method for use with flavonoids.[11] Alternatively, use imaging-based methods with nuclear stains like Propidium Iodide (for dead cells) and Hoechst (for all cells) to get an accurate cell count.
Q: I see a potent effect of this compound in one cell line, but it is much weaker in another, even though my target is expressed in both. What could be the cause?
A: This discrepancy can arise from several factors:
-
Differential Expression of Off-Targets: The cell lines may have different expression levels of this compound's off-targets (CaSR, components of the TGF-β pathway). An effect that appears potent in one line might be a combination of on- and off-target activities.
-
Metabolic Differences: Cell lines can metabolize compounds at different rates. One cell line might rapidly convert this compound to a less active form.
-
Pathway Dominance: The signaling pathway you are studying may be more or less critical for the phenotype in different cellular backgrounds.
-
Recommendation: First, confirm target engagement in both cell lines using CETSA. If engagement is similar, use Western blotting to check the expression levels of key proteins in the CaSR and TGF-β pathways in both cell lines to investigate the potential role of off-targets.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound directly binds to its intended protein target within intact cells. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cells expressing the target of interest.
-
This compound and vehicle control (e.g., DMSO).
-
PBS, protease inhibitors.
-
PCR tubes and a thermal cycler.
-
Lysis buffer (e.g., RIPA buffer).
-
Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies for the target protein and loading control).
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle for 1-3 hours in a CO2 incubator.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. One unheated sample should be kept on ice as a control.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) followed by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Western Blot: Analyze the amount of soluble target protein remaining in the supernatant at each temperature point by Western blotting. A loading control (e.g., GAPDH, Actin) should also be probed.
-
Interpretation: In vehicle-treated cells, the amount of soluble target protein will decrease as the temperature increases. In this compound-treated cells, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures, resulting in a "thermal shift" of the melting curve to the right.
Protocol 2: Rescue Experiment for Validating On-Target Effects
This protocol is designed to determine if a phenotype caused by this compound is specifically due to the inhibition of the target protein. This is achieved by re-introducing the target protein in a form that is not affected by the inhibitor.
Materials:
-
Stable cell line with siRNA or shRNA-mediated knockdown of the target protein.
-
An expression plasmid encoding the wild-type target protein (as a control).
-
An expression plasmid encoding a mutated version of the target protein that does not bind this compound but retains its function (if the binding site is known).
-
Transfection reagent (e.g., Lipofectamine).
-
This compound.
-
Assay reagents to measure the phenotype of interest (e.g., cell viability kit, reagents for Western blot).
Methodology:
-
Cell Seeding: Seed the target-knockdown cell line in a multi-well plate.
-
Transfection: On the following day, transfect the cells with either an empty vector, the wild-type target plasmid, or the inhibitor-resistant mutant plasmid. Allow 24-48 hours for protein expression.
-
Inhibitor Treatment: Treat the transfected cells with this compound at a concentration known to produce the phenotype. Also include a vehicle-treated control for each transfection condition.
-
Phenotypic Assay: After the appropriate treatment duration, perform the assay to measure the phenotype (e.g., measure cell viability, or lyse cells to check for phosphorylation of a downstream marker via Western blot).
-
Interpretation:
-
Empty Vector: Cells should show the phenotype upon this compound treatment (this is your positive control for the effect).
-
Wild-Type Rescue: Re-expression of the wild-type target may or may not rescue the phenotype, as it is still inhibited by this compound.
-
Mutant Rescue: If re-expression of the inhibitor-resistant mutant prevents or reverses the phenotype caused by this compound, it provides strong evidence that the effect is on-target. If the phenotype persists, the effect is likely off-target.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound reduces necroptosis in rat brain after ischemic stroke through targeting RIPK1/RIPK3/MLKL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of RIPK3 as a target of flavonoids for anti-necroptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effects of this compound, an Active Compound from Ligustrum lucidum, on Diabetes-Induced Osteoporosis in Mice: A Potential Candidate as Calcium-Sensing Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 8. This compound ameliorates CCl4-induced liver fibrosis through down-regulating the TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Computational Exploration of Naturally Occurring Flavonoids as TGF-β Inhibitors in Breast Cancer: Insights from Docking and Molecular Dynamics Simulations and In-vitro Cytotoxicity Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating the anti-inflammatory effects of Ligustroflavone in vivo
An objective guide for researchers and drug development professionals on the anti-inflammatory properties of Ligustroflavone, benchmarked against other common flavonoids and a standard non-steroidal anti-inflammatory drug (NSAID).
This guide provides a comprehensive overview of the in vivo anti-inflammatory effects of this compound. Due to the current focus of published research on a neuroinflammatory model, this guide presents data from that specific context and offers an indirect comparison to other well-known anti-inflammatory flavonoids—Luteolin, Apigenin, and Quercetin—and the conventional NSAID, Indomethacin, in more common, standardized models of acute inflammation. This approach allows for a broader understanding of this compound's potential anti-inflammatory profile within the flavonoid class.
Comparative Efficacy of Anti-inflammatory Agents
The following tables summarize the quantitative data on the in vivo anti-inflammatory effects of this compound and comparator compounds. It is important to note that the data for this compound is derived from a cerebral ischemia-reperfusion injury model, which involves neuroinflammation, while the data for the other compounds are from carrageenan-induced paw edema and TPA-induced ear edema models, which represent more generalized acute inflammation.
Table 1: Effect of this compound on Pro-inflammatory Cytokines in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)
| Compound | Dosage | Animal Model | Key Inflammatory Markers | % Reduction vs. Control |
| This compound | Not Specified | MCAO Mice | TNF-α, IL-6, IL-1β | Attenuated upregulation[1][2] |
Note: The study by Sun et al. (2022) demonstrated that this compound treatment attenuated the upregulation of TNF-α, IL-6, and IL-1β in the brain tissue of mice subjected to MCAO, indicating its anti-neuroinflammatory potential. Specific percentage reductions were not provided in the abstract.
Table 2: Comparative Anti-inflammatory Effects in the Carrageenan-Induced Paw Edema Model
| Compound | Dosage | Animal Model | Paw Edema Inhibition (%) |
| Quercetin | 10 mg/kg | Rat | Significant reduction in exudate volume and protein content[3] |
| Indomethacin | 10 mg/kg | Mouse | 31.67% |
| Indomethacin | 20 mg/kg | Rat | 30.13% - 34.61%[4] |
Table 3: Comparative Anti-inflammatory Effects in the TPA-Induced Ear Edema Model
| Compound | Dosage (per ear) | Animal Model | Ear Edema Inhibition (%) |
| Apigenin | Not Specified | Mouse | UVB-induced ear edema reduction |
| Indomethacin | 1 mg/ear | Mouse | 71.4% - 82.9% inhibition (comparative effect)[5] |
| Indomethacin | 2 mg/ear | Mouse | 75.87% - 90.13%[4] |
Experimental Protocols
Detailed methodologies for the key in vivo inflammation models are provided below to facilitate experimental replication and comparison.
Carrageenan-Induced Paw Edema
This is a widely used and reproducible model of acute inflammation.
-
Animals: Typically, male Wistar rats or Swiss albino mice are used. Animals are fasted overnight before the experiment with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Test Compound Administration: The test compound (e.g., this compound, comparator flavonoid, or Indomethacin) is administered, usually orally (p.o.) or intraperitoneally (i.p.), at a predetermined time (e.g., 30 or 60 minutes) before the carrageenan injection. A control group receives the vehicle.
-
Induction of Inflammation: A subcutaneous injection of 0.1 mL of a 1% carrageenan suspension in sterile saline is administered into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6][7][8][9][10]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema
This model is used to assess topical anti-inflammatory activity.
-
Animals: Typically, male Swiss or CD-1 mice are used.
-
Induction of Inflammation: TPA dissolved in a suitable solvent (e.g., acetone or ethanol) is applied topically to the inner and outer surfaces of the right ear (e.g., 2.5 µg per ear). The left ear serves as a control.
-
Test Compound Application: The test compound, dissolved in the same solvent, is applied topically to the right ear, usually shortly before or after the TPA application. A control group receives TPA and the vehicle. A positive control group may receive a standard anti-inflammatory agent like Indomethacin.
-
Measurement of Edema: After a specific duration (e.g., 4 or 6 hours), the mice are euthanized, and a circular section (e.g., 6 or 7 mm in diameter) is punched out from both ears and weighed. The difference in weight between the right and left ear punches is a measure of the edema.[5][11][12]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each treated group relative to the TPA-only control group.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
This compound Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects in the context of neuroinflammation by inhibiting the NLRP1 inflammasome.[1][2] The NLRP1 inflammasome is a multi-protein complex that, when activated, leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. By suppressing this pathway, this compound reduces the downstream inflammatory cascade.
Caption: this compound's inhibition of the NLRP1 inflammasome pathway.
General Flavonoid Anti-inflammatory Signaling Pathways
Other flavonoids, such as Luteolin, Apigenin, and Quercetin, have been shown to modulate a broader range of inflammatory pathways, including NF-κB, MAPK, and JAK/STAT. These pathways are central to the production of numerous pro-inflammatory mediators.
Caption: General anti-inflammatory signaling pathways modulated by flavonoids.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory effects of a test compound.
Caption: A typical experimental workflow for in vivo anti-inflammatory studies.
References
- 1. This compound exerts neuroprotective activity through suppression of NLRP1 inflammasome in ischaemic stroke mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts neuroprotective activity through suppression of NLRP1 inflammasome in ischaemic stroke mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of quercetin on carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annexpublishers.com [annexpublishers.com]
- 5. Effect of Terpenoids and Flavonoids Isolated from Baccharis conferta Kunth on TPA-Induced Ear Edema in Mice [mdpi.com]
- 6. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 11. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]
- 12. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
A Comparative Guide to Ligustroflavone and Other Flavonoids for Osteoporosis Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ligustroflavone against other prominent flavonoids in the context of osteoporosis treatment. The analysis is supported by experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular pathways.
Introduction: Flavonoids as a Therapeutic Avenue for Osteoporosis
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk.[1] While current treatments like bisphosphonates are effective, they can have side effects, prompting research into alternative therapies.[2] Flavonoids, a diverse group of polyphenolic compounds found in plants, have emerged as promising candidates due to their potential to modulate bone metabolism.[2][3] These compounds have been shown to stimulate bone formation and inhibit bone resorption through various mechanisms.[4][5] This guide focuses on comparing the unique mechanism of this compound with the more extensively studied actions of other flavonoids like Quercetin, Icariin, and Genistein.
This compound: A Unique Mechanism via the Calcium-Sensing Receptor
This compound, a major active compound from the fruit of Ligustrum lucidum, presents a distinct mechanism of action for treating osteoporosis.[6] Unlike many other flavonoids that directly target bone cells, this compound acts as an antagonist of the Calcium-Sensing Receptor (CaSR).[6][7]
This antagonism leads to a transient increase in parathyroid hormone (PTH) levels, which in turn regulates systemic calcium metabolism.[6] In a mouse model of diabetes-induced osteoporosis, treatment with this compound inhibited the decrease in serum and bone calcium levels, reduced urinary calcium excretion, and significantly improved trabecular bone mineral density and micro-architecture.[6][7][8] This suggests its potential in treating secondary osteoporosis, particularly where calcium homeostasis is dysregulated.
Caption: Mechanism of this compound via CaSR antagonism.
Other Flavonoids: Direct Action on Bone Cells
A vast number of other flavonoids, including Quercetin, Kaempferol, Icariin, Genistein, and Naringin, have been investigated for their anti-osteoporotic effects.[3][9] These compounds typically exert their effects by directly influencing osteoblast (bone-forming) and osteoclast (bone-resorbing) activity.[5] The primary signaling pathways involved are the RANKL/RANK/OPG system, Wnt/β-catenin pathway, and MAPK pathways.[3][10]
-
Inhibition of Osteoclastogenesis: Many flavonoids inhibit the differentiation of osteoclasts by suppressing the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) signaling pathway.[9] They achieve this by downregulating key downstream effectors like NF-κB, MAPKs (p38, ERK, JNK), and ultimately the master transcription factor for osteoclastogenesis, NFATc1.[9][11][12]
-
Promotion of Osteoblastogenesis: Conversely, these flavonoids often stimulate bone formation by activating the Wnt/β-catenin and Bone Morphogenetic Protein (BMP)/SMAD signaling pathways.[4][5][10] Activation of these pathways promotes the differentiation of mesenchymal stem cells into osteoblasts and enhances their function.[13]
Caption: Inhibition of RANKL-induced osteoclastogenesis by flavonoids.
References
- 1. Osteoprotective effects of flavonoids: Evidence from in vivo and in vitro studies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Flavonoids: Classification, Function, and Molecular Mechanisms Involved in Bone Remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Protective Effects of this compound, an Active Compound from Ligustrum lucidum, on Diabetes-Induced Osteoporosis in Mice: A Potential Candidate as Calcium-Sensing Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. mdpi.com [mdpi.com]
- 10. Bioactivity, Molecular Mechanism, and Targeted Delivery of Flavonoids for Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel RANKL-targeted flavonoid glycoside prevents osteoporosis through inhibiting NFATc1 and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flavonoid quercetin decreases osteoclastic differentiation induced by RANKL via a mechanism involving NF kappa B and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Flavonoids in the Osteogenic Differentiation of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ligustroflavone and Other CaSR Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ligustroflavone and other antagonists of the Calcium-Sensing Receptor (CaSR), supported by experimental data and detailed methodologies.
The Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor, is a key regulator of extracellular calcium homeostasis. Its modulation presents a therapeutic target for various disorders, including osteoporosis and hyperparathyroidism. This guide focuses on a comparative analysis of this compound, a natural flavonoid, with synthetic CaSR antagonists such as NPS-2143 and Ronacaleret.
Performance Comparison of CaSR Antagonists
The following table summarizes the available quantitative data for this compound and other prominent CaSR antagonists. While direct comparative studies are limited, this compilation of data from various sources offers insights into their relative potencies.
| Compound | Target | Assay Type | Cell Line | Potency (IC50/EC50) | Reference |
| This compound | CaSR | Intracellular Calcium Influx | HEK-293 | Data not available; demonstrated suppression of extracellular calcium influx.[1] | [1] |
| CaSR | PTH Secretion | Primary Parathyroid Cells | Data not available; demonstrated increase in PTH release.[1] | [1] | |
| NPS-2143 | CaSR | Intracellular Ca2+ Mobilization | HEK-293 expressing human CaSR | IC50: 43 nM | |
| CaSR | PTH Secretion | Bovine Parathyroid Cells | EC50: 41 nM | ||
| Ronacaleret | CaSR | Intracellular Ca2+ Mobilization | HEK-293 expressing human CaSR | IC50: 110 nM |
Note: The potency of this compound is presented qualitatively as specific IC50/EC50 values were not available in the reviewed literature. The compound has been shown to interact with the allosteric site of CaSR in molecular docking analyses.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures for characterizing CaSR antagonists, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of CaSR antagonists.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CaSR agonist (e.g., extracellular Ca²⁺).
Materials:
-
HEK-293 cells stably expressing the human CaSR.
-
Culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
CaSR agonist solution (e.g., CaCl₂ in Assay Buffer).
-
Test compounds (this compound, NPS-2143, Ronacaleret) at various concentrations.
-
96-well black-wall, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Seeding: Seed HEK-293-CaSR cells into 96-well plates at a density of 50,000 cells/well and incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the culture medium from the wells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: After incubation, wash the cells with Assay Buffer. Add the test compounds at desired concentrations to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Initiate fluorescence reading and, after establishing a baseline, add the CaSR agonist solution (e.g., CaCl₂ to a final concentration that elicits a submaximal response, typically in the range of 2-5 mM).
-
Data Analysis: Monitor the change in fluorescence intensity over time. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence peak. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the effect of CaSR antagonists on the downstream signaling cascade by measuring the phosphorylation of ERK1/2.
Materials:
-
HEK-293 cells stably expressing the human CaSR.
-
Serum-free culture medium.
-
CaSR agonist (e.g., extracellular Ca²⁺).
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed HEK-293-CaSR cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-incubate the cells with the test compounds for 30 minutes. Stimulate with a CaSR agonist for 5-10 minutes.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the anti-t-ERK antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of p-ERK to t-ERK.
Parathyroid Hormone (PTH) Secretion Assay
This ex vivo assay measures the ability of CaSR antagonists to stimulate the secretion of PTH from primary parathyroid cells.
Materials:
-
Freshly isolated parathyroid tissue (e.g., from bovine or rodent).
-
Collagenase solution.
-
Culture medium for primary cells.
-
Assay buffer with varying concentrations of extracellular calcium.
-
Test compounds.
-
PTH ELISA kit.
Procedure:
-
Cell Isolation: Mince the parathyroid tissue and digest with collagenase to obtain a single-cell suspension.
-
Cell Culture: Culture the isolated parathyroid cells for a short period to allow recovery.
-
Secretion Assay:
-
Wash the cells and resuspend them in assay buffer with a high calcium concentration (to suppress basal PTH secretion).
-
Aliquot the cells into tubes containing the test compounds at various concentrations.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
PTH Measurement: Centrifuge the tubes to pellet the cells and collect the supernatant. Measure the concentration of PTH in the supernatant using a specific ELISA kit.
-
Data Analysis: Calculate the amount of PTH secreted in response to each concentration of the antagonist. Determine the EC50 value by plotting the PTH concentration against the logarithm of the antagonist concentration.
References
A Head-to-Head Comparison of Ligustroflavone and Naringin in Promoting Bone Formation
In the quest for novel therapeutic agents to combat bone loss and enhance regeneration, natural flavonoids have emerged as promising candidates. Among these, Ligustroflavone and Naringin have garnered significant attention for their potential roles in promoting bone formation. This guide provides a comprehensive, data-driven comparison of their mechanisms and efficacy, tailored for researchers, scientists, and drug development professionals. While no direct head-to-head clinical or preclinical studies comparing the two compounds have been identified, this document synthesizes the available experimental data to offer a parallel assessment of their performance.
At a Glance: Key Differences in Mechanism and Efficacy
| Feature | This compound | Naringin |
| Primary Mechanism | Acts as a Calcium-Sensing Receptor (CaSR) antagonist, transiently increasing Parathyroid Hormone (PTH) levels to regulate calcium metabolism and promote bone formation.[1][2][3] | Promotes osteoblast differentiation and inhibits osteoclast activity through multiple signaling pathways, including BMP-2, Wnt/β-catenin, and ERK signaling.[4][5][6][7] |
| Reported In Vivo Efficacy | Improved trabecular bone mineral density and micro-architecture in a diabetic mouse model of osteoporosis.[1][2][3] | Enhanced bone mass and improved bone architecture in ovariectomized rat models of postmenopausal osteoporosis.[5][8] |
| In Vitro Effects | Increased PTH release from parathyroid gland cells and suppressed extracellular calcium influx in HEK-293 cells.[1][2] | Promotes proliferation, differentiation, and mineralization of osteoblasts and bone marrow mesenchymal stem cells (BMSCs).[5][7][9][10] |
| Signaling Pathways | CaSR-PTH-Ca axis.[2] | BMP-2/p38MAPK/Runx2/Osx, SDF-1/CXCR4, PI3K/Akt, Wnt/β-catenin, ERK, and Estrogen Receptor signaling.[4][5][6][8][10] |
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies on this compound and Naringin.
Table 1: In Vitro Efficacy on Osteogenesis
| Compound | Cell Line | Concentration | Outcome | Reference |
| This compound | Rat parathyroid gland cells | 10⁻⁶ M, 10⁻⁴ M | Increased PTH release. | [2] |
| HEK-293 cells | Suppressed extracellular calcium influx. | [1] | ||
| Naringin | Mouse Bone Marrow Mesenchymal Stem Cells (BMSCs) | 5, 10, 15 µM | 10 µM showed the highest ability to promote osteogenic differentiation (ARS staining, ALP activity). | [9] |
| Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | 1, 10 µmol/L | Promoted proliferation and osteogenic differentiation (ALP activity, Alizarin Red staining). | [7] | |
| Human Periodontal Ligament Stem Cells (hPDLSCs) | 1 µM | Promoted proliferation and differentiation into osteoblasts. | [5] | |
| Rat Osteoblasts (ROB cells) | 1 g/L | Strongest cell proliferation activity. | [11] |
Table 2: In Vivo Efficacy on Bone Formation
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| This compound | Diabetic mice | Not specified | 8 weeks | Markedly improved trabecular bone mineral density and micro-architecture. Inhibited the decrease in serum and bone calcium levels. | [1][2] |
| Naringin | Ovariectomized (OVX) rats | 20 mg/kg/day | 60 days | Increased serum ALP and decreased acid phosphatase. Improved cortical and trabecular bone architecture. | [4] |
| Mice with bone defect | Not specified | Not specified | Increased levels of ERα and ALP at the defect site, enhancing healing rate and bone strength. | [8] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and Naringin are visualized in the following diagrams.
Caption: this compound's mechanism of action.
Caption: Naringin's multifaceted signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature for assessing the osteogenic potential of compounds like this compound and Naringin.
Alkaline Phosphatase (ALP) Activity Assay
-
Cell Culture: Seed osteoblastic cells (e.g., MC3T3-E1) or mesenchymal stem cells in 24-well plates and culture until they reach 80-90% confluency.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., Naringin) in an osteogenic induction medium for a specified period (e.g., 7-14 days).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
ALP Assay: Use a commercial ALP activity assay kit. Incubate the cell lysate with the p-nitrophenyl phosphate (pNPP) substrate.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The ALP activity is typically normalized to the total protein content of the cell lysate.
Alizarin Red S (ARS) Staining for Mineralization
-
Cell Culture and Treatment: Culture and treat the cells as described for the ALP activity assay, typically for a longer duration (e.g., 14-21 days) to allow for mineralized nodule formation.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.
-
Washing and Visualization: Wash the cells several times with deionized water to remove excess stain. The calcium deposits will be stained bright orange-red and can be visualized and imaged using a microscope.
-
Quantification (Optional): To quantify the staining, the dye can be extracted using a solution like 10% cetylpyridinium chloride, and the absorbance of the extracted dye can be measured at a specific wavelength (e.g., 562 nm).
In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis
-
Animal Model: Use female Sprague-Dawley or Wistar rats (typically 3-6 months old). Perform bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as the control.
-
Treatment: After a recovery period, administer the test compound (e.g., Naringin) daily via oral gavage for a specified duration (e.g., 8-12 weeks).
-
Sample Collection: At the end of the treatment period, collect blood samples for biochemical analysis (e.g., serum ALP, osteocalcin) and euthanize the animals.
-
Bone Analysis: Excise the femurs and tibias.
-
Micro-CT Analysis: Perform micro-computed tomography to analyze the trabecular and cortical bone microarchitecture (e.g., bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp)).
-
Histomorphometry: Perform histological analysis on decalcified bone sections stained with hematoxylin and eosin (H&E) or specific stains for osteoblasts and osteoclasts (e.g., TRAP staining).
-
Biomechanical Testing: Conduct three-point bending tests on the femurs to determine the biomechanical properties, such as maximum load, stiffness, and energy to failure.
-
Caption: General experimental workflow.
Conclusion
Both this compound and Naringin demonstrate significant potential in promoting bone formation, albeit through different primary mechanisms. Naringin appears to have a more direct and multifaceted effect on osteoblasts, influencing a wider range of signaling pathways.[4][5][6] In contrast, this compound's action is mediated through the systemic regulation of PTH and calcium homeostasis.[1][2] The choice between these compounds for further drug development may depend on the specific therapeutic strategy desired. For instance, Naringin might be more suitable for localized applications or for directly stimulating osteoblast activity, while this compound could be explored for systemic treatments targeting hormonal regulation of bone metabolism.
This comparison highlights the need for direct head-to-head studies to definitively ascertain the relative potency and efficacy of these two promising flavonoids. Future research should also focus on their bioavailability, safety profiles, and potential synergistic effects.
References
- 1. Protective Effects of this compound, an Active Compound from Ligustrum lucidum, on Diabetes-Induced Osteoporosis in Mice: A Potential Candidate as Calcium-Sensing Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. worldscientific.com [worldscientific.com]
- 4. A Scoping Review of the Skeletal Effects of Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of Naringin for Use against Bone and Cartilage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Re-appraising the potential of naringin for natural, novel orthopedic biotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Naringin Improves Osteoblast Mineralization and Bone Healing and Strength through Regulating Estrogen Receptor Alpha-Dependent Alkaline Phosphatase Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Naringenin is a Potential Anabolic Treatment for Bone Loss by Modulating Osteogenesis, Osteoclastogenesis, and Macrophage Polarization [frontiersin.org]
- 10. Naringin enhances osteogenic differentiation through the activation of ERK signaling in human bone marrow mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism by which naringin regulates osteogenic differentiation in osteoblasts [cjter.com]
Validating the Neuroprotective Mechanism of Ligustroflavone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Ligustroflavone with other promising neuroprotective agents in the context of ischemic stroke. The data presented is derived from preclinical studies, primarily utilizing the middle cerebral artery occlusion (MCAO) model, a well-established animal model for ischemic stroke.
Introduction to this compound's Neuroprotective Mechanism
This compound, a flavonoid compound, has demonstrated significant neuroprotective activity in animal models of ischemic stroke.[1] The primary mechanism of action appears to be the suppression of the NOD-like receptor protein 1 (NLRP1) inflammasome.[1] This action mitigates the inflammatory cascade that follows an ischemic event, thereby reducing neuronal damage and improving neurological function. Specifically, this compound has been shown to decrease the expression of key components of the NLRP1 inflammasome, including NLRP1, apoptosis-associated speck-like protein containing a CARD (ASC), and caspase-1. This, in turn, leads to a reduction in the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-18 (IL-18), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1]
Beyond its anti-inflammatory effects, this compound also appears to modulate apoptosis, a form of programmed cell death. Studies have indicated that it can regulate the expression of key apoptosis-related proteins, favoring cell survival.
Comparative Analysis with Alternative Neuroprotective Agents
To provide a broader perspective on the potential of this compound, this guide compares its efficacy with three other neuroprotective agents that have been investigated in similar preclinical models of ischemic stroke: Z-ligustilide, Quercetin, and Citicoline.
Data Presentation
The following tables summarize the quantitative data from various studies, allowing for a direct comparison of the neuroprotective effects of this compound and the selected alternatives.
Table 1: Comparison of Neuroprotective Effects in MCAO Models
| Compound | Animal Model | Dosage | Administration Route | Neurological Deficit Score Improvement | Infarct Volume Reduction (%) | Reference |
| This compound | MCAO Mice | Not Specified | Not Specified | Significant Decrease | Not Specified | [1] |
| Z-ligustilide | MCAO Rats | 20, 80 mg/kg | Oral | Significant Improvement | 48.29%, 84.87% | |
| Quercetin | MCAO Rats | 20 mg/kg | Not Specified | Significant Reduction | ~43.5% | [2] |
| Citicoline | MCAO Rats | 100 mg/kg | Daily Injections | Significant Improvement | Not Specified | [3] |
Table 2: Comparison of Effects on the NLRP1 Inflammasome and Inflammatory Cytokines
| Compound | Target | Effect | Model | Reference |
| This compound | NLRP1, ASC, Caspase-1 | Downregulation | MCAO Mice | [1] |
| IL-1β, IL-18, IL-6, TNF-α | Downregulation | MCAO Mice | [1] | |
| Quercetin | NLRP3, ASC, Caspase-1 | Inhibition of activation | In vitro (macrophages) | [4] |
| IL-1β, IL-18 | Downregulation | In vitro (macrophages) | [4] |
Table 3: Comparison of Effects on Apoptosis-Related Proteins
| Compound | Bcl-2 | Bax | Caspase-3 | Model | Reference |
| This compound | Increased Ratio | Decreased Ratio | Downregulation | MCAO Mice | [1] |
| Z-ligustilide | Upregulation | Downregulation | Downregulation | MCAO/R Rats | [5] |
| Quercetin | Upregulation | Downregulation | Downregulation | MCAO Rats | [6][7] |
| Citicoline | Upregulation | Downregulation | Downregulation | MCAO Rats | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol describes the induction of focal cerebral ischemia in mice through the intraluminal suture method.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad with a rectal probe
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament with a silicone-coated tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 37.0 ± 0.5°C using a heating pad.
-
Make a midline neck incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature around the CCA.
-
Make a small incision in the ECA and insert the silicone-coated 6-0 nylon monofilament.
-
Advance the monofilament through the ICA until it occludes the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, monitored by a laser Doppler flowmeter, confirms successful occlusion.
-
For transient ischemia, withdraw the filament after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent ischemia, leave the filament in place.
-
Suture the incision and allow the animal to recover.
Neurological Severity Scoring
A modified neurological severity score (mNSS) is used to evaluate motor, sensory, reflex, and balance functions.
Scoring System: The mNSS is a composite of 10 individual tests. One point is given for the inability to perform each test or for the lack of a tested reflex. The total score ranges from 0 (normal) to 10 (maximal deficit).
Tests include:
-
Motor Tests: Raising the mouse by the tail (observing for flexion of limbs), placing the mouse on the floor (observing for circling behavior).
-
Sensory Tests: Placing and visual tests.
-
Beam Balance Tests: Balancing on beams of different widths.
-
Reflex and Abnormal Movements: Pinna reflex, corneal reflex, startle reflex.
Hoechst 33258 Staining for Neuronal Apoptosis
This protocol is used to identify apoptotic cells in brain tissue sections based on nuclear morphology.
Materials:
-
Brain tissue sections (fixed or frozen)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33258 staining solution (e.g., 1 µg/mL in PBS)
-
Mounting medium
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Prepare brain sections (e.g., 20 µm thick) and mount them on glass slides.
-
Wash the sections with PBS.
-
Incubate the sections with Hoechst 33258 staining solution for 10-15 minutes at room temperature in the dark.
-
Wash the sections with PBS to remove excess stain.
-
Coverslip the sections using an appropriate mounting medium.
-
Visualize the stained nuclei under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained, while normal nuclei will be larger and diffusely stained.
Western Blotting for Protein Expression Analysis
This protocol outlines the general procedure for detecting the expression levels of target proteins in brain tissue.
Materials:
-
Brain tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins: NLRP1, ASC, caspase-1, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Homogenize brain tissue in ice-cold RIPA buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagents and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot for tissue extract [protocols.io]
- 3. biomol.com [biomol.com]
- 4. Quercetin Inhibits Inflammasome Activation by Interfering with ASC Oligomerization and Prevents Interleukin-1 Mediated Mouse Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Other Protocols [sites.google.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Western blot protocol | Abcam [abcam.com]
Ligustroflavone: A Potential Neuroprotective Agent in Ischemic Stroke Compared to Existing Therapies
For Researchers, Scientists, and Drug Development Professionals
Ischemic stroke, a leading cause of long-term disability and mortality worldwide, remains a significant challenge in modern medicine. Current therapeutic strategies primarily focus on reperfusion of the occluded cerebral artery. This guide provides a comparative analysis of the therapeutic potential of Ligustroflavone, a natural flavonoid compound, against established stroke therapies, namely alteplase (tPA) and mechanical thrombectomy. The comparison is based on preclinical data for this compound and clinical trial data for the existing therapies, highlighting their respective mechanisms of action, efficacy, and safety profiles.
Comparison of Therapeutic Approaches for Ischemic Stroke
| Feature | This compound (Preclinical) | Alteplase (tPA) | Mechanical Thrombectomy |
| Mechanism of Action | Neuroprotective and anti-inflammatory; inhibits NLRP1 inflammasome and RIPK1/RIPK3/MLKL-mediated necroptosis.[1][2] | Thrombolytic; converts plasminogen to plasmin, which degrades fibrin clots. | Mechanical removal of the thrombus from the occluded large vessel. |
| Therapeutic Window | Investigated as a pretreatment and post-ischemic treatment in animal models. | Typically within 3 to 4.5 hours of symptom onset.[3] | Can be effective up to 24 hours after symptom onset in select patients. |
| Primary Efficacy Endpoint | Reduction in infarct volume and improvement in neurological deficit scores in animal models. | Improved functional outcome at 3 months (minimal or no disability).[4] | Improved functional independence (mRS score of 0-2) at 90 days. |
| Route of Administration | Oral or intraperitoneal in animal studies. | Intravenous infusion. | Endovascular procedure. |
| Key Limitations/Adverse Events | Preclinical data only; potential for unforeseen side effects in humans. | Risk of intracranial hemorrhage, angioedema, and anaphylaxis.[1][5][6] Strict therapeutic window. | Risks associated with an invasive procedure, including vessel perforation, dissection, and distal embolization.[7][8][9] |
Quantitative Efficacy Data
Table 1: Efficacy of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | MCAO Control Group (Mean ± SD) | This compound-treated Group (30 mg/kg) (Mean ± SD) | Percentage Improvement |
| Neurological Deficit Score (mNSS) at 24h | 13.5 ± 2.16 | 10.77 ± 1.81 | ~20% |
| Infarct Volume (%) at 24h | 32.43 ± 3.88 | Not explicitly quantified in the provided search results | Not available |
Data synthesized from preclinical studies on rats subjected to MCAO.[10][11][12]
Table 2: Efficacy of Alteplase in the NINDS Clinical Trial
| Outcome | Alteplase Group | Placebo Group | Odds Ratio (95% CI) |
| Favorable Outcome at 3 Months* | 31-50% | 20-38% | 1.7 (1.2-2.6) |
| Symptomatic Intracranial Hemorrhage | 6.4% | 0.6% | - |
| Mortality at 3 Months | 17% | 21% | - |
Favorable outcome was defined by a global test of four clinical outcome scales.[4][13]
Table 3: Efficacy of Mechanical Thrombectomy in the HERMES Meta-Analysis
| Outcome | Mechanical Thrombectomy Group | Control Group | Adjusted Common Odds Ratio (95% CI) |
| Reduced Disability on mRS at 90 days | 46% (mRS 0-2) | 26.5% (mRS 0-2) | 2.49 (1.76–3.53) |
| Mortality at 90 days | 15.3% | 18.9% | - |
Data from a meta-analysis of five randomized controlled trials.
Experimental Protocols
This compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Ischemia Induction: An intraluminal filament is inserted via the external carotid artery to occlude the middle cerebral artery for a specified duration (e.g., 90 minutes), followed by reperfusion.
-
Drug Administration: this compound (e.g., 30 mg/kg) is administered, often intraperitoneally, either before or after the induction of ischemia.
-
Neurological Assessment: Neurological deficits are evaluated at various time points (e.g., 24, 48, 72 hours) post-MCAO using a modified neurological severity score (mNSS).
-
Infarct Volume Measurement: At the end of the experiment, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus viable tissue (red). The infarct volume is then calculated as a percentage of the total brain volume.
This compound in an In Vitro Model of Oxygen-Glucose Deprivation (OGD)
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in a standard medium.
-
OGD Induction: To mimic ischemic conditions, the cell culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 4 hours). This is followed by a period of reoxygenation in a normal culture medium.
-
This compound Treatment: Cells are pre-treated with this compound at various concentrations for a specific duration before OGD induction.
-
Cell Viability and Apoptosis Assays: Cell viability is assessed using methods like the MTT assay. Apoptosis is quantified using techniques such as flow cytometry with Annexin V/PI staining.
-
Western Blot Analysis: Protein expression levels of key signaling molecules in the targeted pathways (e.g., RIPK1, RIPK3, MLKL, NLRP1, Caspase-1) are measured to elucidate the mechanism of action.[14]
Signaling Pathways and Experimental Workflow
Caption: this compound's inhibition of the RIPK1/RIPK3/MLKL necroptosis pathway.
Caption: this compound's suppression of the NLRP1 inflammasome pathway.
Caption: Experimental workflow for preclinical evaluation of this compound.
Concluding Remarks
This compound demonstrates significant neuroprotective potential in preclinical models of ischemic stroke by targeting key inflammatory and cell death pathways. Its distinct mechanism of action, focusing on downstream cellular injury rather than solely on reperfusion, suggests it could be a valuable therapeutic candidate, potentially as an adjunct to existing therapies. However, it is crucial to underscore that the data for this compound is exclusively from preclinical studies. Rigorous clinical trials are necessary to establish its safety and efficacy in humans.
In contrast, alteplase and mechanical thrombectomy are established clinical interventions with proven efficacy in improving functional outcomes in stroke patients, albeit with their own set of limitations, including a narrow therapeutic window for alteplase and the invasive nature of thrombectomy. The development of novel neuroprotective agents like this compound offers hope for expanding the therapeutic options for ischemic stroke and improving patient outcomes. Further research, including direct comparative studies and eventual clinical trials, will be essential to fully elucidate the therapeutic role of this compound in the management of ischemic stroke.
References
- 1. Alteplase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Inflammasome in Ischemic Stroke Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue Plasminogen Activator Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Alteplase: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Alteplase: Stroke Uses, Side Effects, and Dosage [medicinenet.com]
- 7. Thrombectomy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Complications of mechanical thrombectomy for acute ischemic stroke-a retrospective single-center study of 176 consecutive cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stroke thrombectomy complication management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Left‐right asymmetry influenced the infarct volume and neurological dysfunction following focal middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. The Pathogenesis of Necroptosis-Dependent Signaling Pathway in Cerebral Ischemic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligustilide protects PC12 cells from oxygen-glucose deprivation/reoxygenation-induced apoptosis via the LKB1-AMPK-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Ligustroflavone's Anti-Fibrotic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-fibrotic activity of Ligustroflavone against two clinically approved anti-fibrotic drugs, Pirfenidone and Nintedanib. The information presented is based on publicly available experimental data and is intended to assist researchers in evaluating the potential of this compound as a novel anti-fibrotic agent.
Overview of Anti-Fibrotic Compounds
Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM), leading to tissue scarring and organ dysfunction. A key cellular event in fibrosis is the transformation of fibroblasts or stellate cells into contractile and ECM-producing myofibroblasts, a process often driven by transforming growth factor-beta 1 (TGF-β1). This transition is marked by the increased expression of alpha-smooth muscle actin (α-SMA) and collagen type I. This guide evaluates the efficacy of this compound in mitigating these pro-fibrotic changes in vitro and compares its performance with Pirfenidone and Nintedanib.
-
This compound: A flavonoid glycoside with reported anti-inflammatory and antioxidant properties. Recent studies have highlighted its potential to attenuate liver fibrosis.
-
Pirfenidone: An orally available pyridinone derivative approved for the treatment of idiopathic pulmonary fibrosis (IPF). It has demonstrated anti-fibrotic and anti-inflammatory properties.
-
Nintedanib: A tyrosine kinase inhibitor approved for the treatment of IPF and other progressive fibrosing interstitial lung diseases. It targets multiple receptors involved in fibroblast proliferation and activation.
Comparative Analysis of In Vitro Anti-Fibrotic Activity
The following table summarizes the available quantitative data on the in vitro anti-fibrotic effects of this compound, Pirfenidone, and Nintedanib. The primary endpoints for comparison are the inhibition of α-SMA and collagen I expression in response to TGF-β1 stimulation in relevant cell models.
| Compound | Cell Line | Target | Effective Concentration / IC50 | Reference |
| This compound | LX-2 (Human Hepatic Stellate Cells) | α-SMA, Collagen I | 25 µM (Significant reduction) | [1][2] |
| Pirfenidone | Human Intestinal Fibroblasts | α-SMA | 1 mg/mL (Significant reduction) | [3] |
| Human Intestinal Fibroblasts | Collagen I | 1-2 mg/mL (Dose-dependent reduction) | [4] | |
| Human Lung Fibroblasts | α-SMA, Collagen I | Attenuated at unspecified concentrations | [5] | |
| Nintedanib | Human Tenon's Fibroblasts | α-SMA | 0.1 - 1 µM (Dose-dependent inhibition) | [6][7][8] |
| Human Lung Fibroblasts (IPF) | α-SMA (mRNA) | ~144 nM (IC50) | [9] |
Note: A direct comparison of potency is challenging due to variations in experimental models (cell types, endpoints, and units of concentration). However, the data suggests that Nintedanib exhibits potent anti-fibrotic effects at nanomolar to low micromolar concentrations, while this compound shows activity in the micromolar range. Pirfenidone's effective concentrations are reported in mg/mL, which translates to a higher micromolar range.
Signaling Pathways and Mechanisms of Action
TGF-β1 is a master regulator of fibrosis, signaling primarily through the canonical Smad pathway. Upon binding to its receptor, TGF-β1 triggers the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes, including those for α-SMA and collagen I.
As illustrated, this compound has been shown to inhibit the phosphorylation of Smad2 and Smad3, thereby blocking the downstream signaling cascade that leads to the expression of fibrotic markers.[1][2] Pirfenidone has also been reported to inhibit the phosphorylation of Smad3.[5] Nintedanib, a tyrosine kinase inhibitor, acts further upstream by targeting the TGF-β receptor, in addition to other growth factor receptors.[7]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to assess the anti-fibrotic activity of the compared compounds.
Cell Culture and TGF-β1 Stimulation
This protocol outlines the general procedure for culturing fibroblasts or hepatic stellate cells and inducing a fibrotic phenotype with TGF-β1.
Materials:
-
LX-2 cells (or other relevant fibroblast/stellate cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human TGF-β1
-
This compound, Pirfenidone, Nintedanib stock solutions
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed LX-2 cells in culture plates at a density that will allow them to reach approximately 80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: Once the cells reach the desired confluency, replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound, Pirfenidone, or Nintedanib for 1 hour. Include a vehicle control (e.g., DMSO).
-
TGF-β1 Stimulation: Add TGF-β1 to the media to a final concentration of 5-10 ng/mL.
-
Incubation: Incubate the cells for 24-48 hours.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for subsequent analysis (e.g., Western Blot, Immunofluorescence).
Western Blot Analysis for α-SMA and Collagen I
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-α-SMA, anti-Collagen I, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against α-SMA, Collagen I, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control (β-actin).
Immunofluorescence Staining for α-SMA
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-SMA
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation: After treatment, wash the cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-α-SMA primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images for analysis.
Conclusion
The in vitro data presented in this guide suggests that this compound possesses anti-fibrotic properties, primarily by inhibiting the TGF-β/Smad signaling pathway, leading to a reduction in the expression of key fibrotic markers, α-SMA and collagen I. While a direct quantitative comparison with the approved drugs Pirfenidone and Nintedanib is limited by the heterogeneity of the available data, this compound demonstrates a clear biological effect at micromolar concentrations. Nintedanib appears to be the most potent of the three in the studied in vitro models. Further head-to-head comparative studies employing standardized experimental protocols and a broader range of concentrations are warranted to definitively establish the relative potency of this compound. The detailed experimental protocols and pathway diagrams provided herein offer a framework for conducting such validation studies.
References
- 1. This compound ameliorates CCl4-induced liver fibrosis through down-regulating the TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of pirfenidone on proliferation, TGF-β-induced myofibroblast differentiation and fibrogenic activity of primary human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon's fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Ligustroflavone: A Comparative Analysis of its Effects on Diverse Cell Lines
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the biological effects of Ligustroflavone and related flavones on various cell lines. While comprehensive data on this compound across a wide range of cell lines is still emerging, this document synthesizes available research on its demonstrated and potential activities, alongside comparative data from other structurally similar flavonoids. The information presented herein is intended to support further research and drug development efforts.
Summary of Biological Effects
This compound, a flavonoid isolated from Ligustrum lucidum, has demonstrated a range of biological activities, including neuroprotective and anti-inflammatory effects. Research suggests its potential as a therapeutic agent in conditions such as ischemic stroke and diabetes-induced osteoporosis. In the context of oncology, while direct and extensive comparative studies on this compound are limited, the broader class of flavones is well-documented to exhibit anti-proliferative, pro-apoptotic, and cell cycle-disrupting activities in various cancer cell lines.
Data Presentation: Comparative Cytotoxicity of Flavonoids
Due to the limited availability of a comprehensive IC50 dataset for this compound across multiple cancer cell lines, the following table includes representative IC50 values for other relevant flavones to provide a comparative context for the potential potency of this class of compounds.
| Cell Line | Compound | IC50 (µM) | Reference |
| HeLa (Cervical Cancer) | 7-Hydroxyflavone phosphate ester | 46.8 (24h), 18.5 (72h) | |
| Flavone | - (Weakly cytotoxic alone) | [1] | |
| HepG2 (Liver Cancer) | Isocubein | 3.1 ± 0.9 | [2] |
| 4-(2-acetoxyethyl)phenol | 4.5 ± 14 | [2] | |
| Curcumin | 19.02 ± 1.3 (24h) | [3] | |
| MCF-7 (Breast Cancer) | Artocarpin | 28.73 | |
| Quercetin | 37 (24h) | [4] | |
| 5-hydroxy 3′,4′,7-trimethoxyflavone | 12 mg/ml (24h), 8 mg/ml (48h) | [5] | |
| HCT-116 (Colon Cancer) | Fisetin | 5-20 (induces apoptosis) | [6] |
| Luteolin | 10-20 (induces cytotoxicity) | [7] | |
| Trachelogenin | >64 (non-tumor cell lines) | [8] | |
| RAW264.7 (Macrophage) | Neobavaisoflavone | 13.34 | [9] |
| 7,8-Dihydroxyflavone | - (Inhibits inflammatory mediators) | [3] |
Note: The IC50 values are highly dependent on the experimental conditions, including incubation time and assay method. Direct comparison should be made with caution.
Experimental Protocols
This section details the methodologies for key experiments commonly used to assess the effects of this compound and other flavonoids on cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other flavonoids) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[11][12]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[13][14]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.[15][16]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[7][17]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][18]
Mandatory Visualization
Signaling Pathways
Flavonoids, including likely this compound, exert their cellular effects by modulating various signaling pathways. The diagrams below illustrate the general mechanisms of the MAPK and NF-κB pathways, which are common targets of these compounds.
Caption: General MAPK signaling pathway and potential inhibition by this compound.
Caption: General NF-κB signaling pathway and potential inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effects of this compound on a cell line.
Caption: General experimental workflow for studying this compound's cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory Activity of Compounds Isolated from Ligustrum robustum (Roxb.) Against HepG2 Liver Cancer Cells: Isocubein and 4-(2-Acetoxyethyl)phenol as Potential Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijms-vol-23-pages-5702-targeting-mapk-in-cancer-2-0 - Ask this paper | Bohrium [bohrium.com]
- 6. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro antitumor effect of a lignan isolated from Combretum fruticosum, trachelogenin, in HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neobavaisoflavone ameliorates LPS-induced RAW264.7 cell inflammations by suppressing the activation of NF-κB and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of pro-inflammatory mediators in RAW264.7 cells by 7-hydroxyflavone and 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Sulforaphane Induces Cell Cycle Arrest and Apoptosis in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiproliferative activity, cell-cycle arrest, apoptotic induction and LC-HRMS/MS analyses of extracts from two Linum species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
- 18. Quantitative analysis of cell cycle phase durations and PC12 differentiation using fluorescent biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Ligustroflavone
For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds like Ligustroflavone. Adherence to established safety protocols is paramount to ensuring a safe working environment and preventing environmental contamination. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
This compound is recognized as being harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound is not disposed of through standard waste streams or sanitary sewers[2]. The following procedures outline the necessary steps for its safe and compliant disposal.
Hazard and Precautionary Data
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H410: Very toxic to aquatic life with long lasting effects | P270: Do not eat, drink or smoke when using this product. |
| P273: Avoid release to the environment. | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P391: Collect spillage. | |
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Data sourced from the this compound Safety Data Sheet[1].
Experimental Protocol for this compound Waste Disposal
This protocol details the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting.
Materials:
-
Appropriate personal protective equipment (PPE): safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator[1].
-
A designated and compatible hazardous waste container with a secure lid[3]. The original container may be used if it is in good condition[4].
-
Hazardous waste tags or labels provided by your institution's Environmental Health and Safety (EHS) department[2][5].
-
Secondary containment for the waste container[3].
Procedure:
-
Preparation of the Waste Container:
-
Obtain a chemical waste container that is compatible with this compound. Plastic bottles are often preferred over glass to minimize the risk of breakage[2].
-
Ensure the container is in good condition, with no leaks or cracks, and has a tightly sealing cap[3][4].
-
Affix a "Hazardous Waste" label to the container before adding any waste[3][5].
-
-
Waste Collection:
-
Carefully transfer the this compound waste into the designated hazardous waste container. This includes any unused or unwanted this compound, contaminated materials (e.g., pipette tips, weighing paper), and spill cleanup debris.
-
For solutions of this compound, absorb them with a non-reactive, finely-powdered liquid-binding material like diatomite before placing them in the container[1].
-
Keep the waste container closed at all times, except when adding waste[3][5].
-
-
Labeling the Waste Container:
-
Complete the hazardous waste tag with the following information[2]:
-
Full chemical name: "this compound" (do not use abbreviations or chemical formulas)[2][3].
-
For mixtures, list each chemical constituent and its approximate percentage or volume.
-
The total quantity of waste in the container.
-
The date of waste generation.
-
The specific location of waste generation (e.g., building and room number).
-
The name and contact information of the principal investigator or responsible person.
-
Check the appropriate hazard pictograms (e.g., "Harmful," "Environmental Hazard").
-
-
-
Storage of the Waste Container:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory[4].
-
The storage area should be secure and away from general laboratory traffic.
-
Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak[3].
-
Segregate the this compound waste from incompatible materials, such as strong acids, alkalis, and oxidizing or reducing agents[1][4].
-
-
Arranging for Disposal:
-
Once the waste container is full, or if the waste has been stored for a period approaching your institution's limit, contact your institution's Environmental Health and Safety (EHS) or hazardous waste management program to arrange for pickup[2][5].
-
Do not transport hazardous waste outside of your laboratory; this should be done by trained EHS personnel[5].
-
Provide the EHS program with a complete list of the chemicals in the waste container[2].
-
-
Disposal of Empty Containers:
-
A container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue[3][5].
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste[3][5].
-
After triple-rinsing, the container can be disposed of in the regular trash after defacing or removing the original label[5].
-
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound|260413-62-5|MSDS [dcchemicals.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
Personal protective equipment for handling Ligustroflavone
Essential Safety and Handling Guide for Ligustroflavone
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Summary
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Equipment Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | Prevents skin contact. |
| Body Protection | Impervious clothing, such as a lab coat or disposable overalls. | Protects skin from contamination. |
| Respiratory Protection | A suitable respirator should be used when handling the powder form to avoid inhalation of dust. | Prevents respiratory tract irritation and absorption. |
Storage and Handling Parameters
Proper storage is crucial to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area.[1] | |
| In Solvent | -80°C | Up to 6 months | Protect from light. Avoid repeated freeze-thaw cycles.[1][2] |
| In Solvent | -20°C | Up to 1 month |
Operational Plan: Step-by-Step Handling Procedures
Objective: To ensure the safe handling of this compound from receipt to experimental use.
1. Preparation and Area Setup:
- Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.
- Ensure an eye-wash station and safety shower are readily accessible.
- Cover the work surface with absorbent, disposable bench paper.
- Assemble all necessary equipment and reagents before retrieving the this compound container.
2. Donning Personal Protective Equipment (PPE):
- Put on impervious clothing (lab coat).
- Wear safety goggles with side-shields.
- Don a suitable respirator if handling the powder form.
- Put on protective gloves.
3. Handling and Preparation of Solutions:
- Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
- Carefully weigh the required amount of this compound powder.
- If preparing a solution, add the solvent slowly to the powder to avoid splashing.
- Keep the container tightly sealed when not in use.[1]
- Do not eat, drink, or smoke while handling the product.[1]
4. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
- Clean all non-disposable equipment used during the process.
Disposal Plan: Waste Management and Decontamination
Objective: To safely dispose of this compound waste and decontaminate work areas to prevent environmental release and cross-contamination.
1. Waste Segregation and Collection:
- All disposable materials that have come into contact with this compound (e.g., gloves, bench paper, pipette tips) must be collected in a designated, labeled hazardous waste container.
- Unused this compound and solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container.
2. Spill Management:
- In case of a spill, evacuate non-essential personnel from the area.
- Wearing full PPE, cover the spill with an absorbent, liquid-binding material (e.g., diatomite).[1]
- Collect the absorbed material and place it into a designated hazardous waste container.[1]
- Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
3. Final Disposal:
- Dispose of all this compound waste (solid and liquid) through an approved hazardous waste disposal plant.[1]
- Avoid releasing this compound into the environment, drains, or water courses.[1]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
